4aH-Cyclohepta[d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
31445-22-4 |
|---|---|
Molecular Formula |
C9H8N2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4aH-cyclohepta[d]pyrimidine |
InChI |
InChI=1S/C9H8N2/c1-2-4-8-6-10-7-11-9(8)5-3-1/h1-8H |
InChI Key |
ZFRDZQVSUBDZKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C=C1)C=NC=N2 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of the 4aH-Cyclohepta[d]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the 4aH-Cyclohepta[d]pyrimidine core, a heterocyclic scaffold of interest in medicinal chemistry. This document details a synthetic protocol for a key derivative, outlines essential characterization techniques, and presents relevant biological context, including its potential interplay with cellular signaling pathways.
Synthesis of the Cyclohepta[d]pyrimidine Scaffold
The synthesis of the cyclohepta[d]pyrimidine core can be achieved through a cyclocondensation reaction. A representative example is the synthesis of 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione, which serves as a foundational structure.
General Synthetic Scheme
The overall synthetic approach involves the reaction of a β-ketoester with urea to form the fused pyrimidine ring system. This core can then be further functionalized at various positions.
Caption: General workflow for the synthesis of cyclohepta[d]pyrimidine derivatives.
Experimental Protocol: Synthesis of 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione
Materials:
-
Appropriate β-ketoester (e.g., ethyl 2-oxo-4-phenylcycloheptanecarboxylate)
-
Urea
-
Sodium ethoxide
-
Ethanol (absolute)
-
Hydrochloric acid (for acidification)
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To this solution, urea and the β-ketoester are added.
-
The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Characterization of the this compound Core
Comprehensive characterization is crucial to confirm the structure and purity of the synthesized compounds. The following techniques are typically employed.
Spectroscopic Analysis
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.
Table 1: Expected ¹H NMR Chemical Shifts for Cyclohepta[d]pyrimidine Derivatives
| Protons | Chemical Shift (δ, ppm) |
| NH (pyrimidine) | 10.0 - 12.0 (broad singlet) |
| Aromatic CH | 7.0 - 8.5 |
| CH (cycloheptane) | 1.5 - 4.0 |
| CH₂ (cycloheptane) | 1.0 - 3.0 |
Table 2: Expected ¹³C NMR Chemical Shifts for Cyclohepta[d]pyrimidine Derivatives
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (pyrimidine) | 150 - 170 |
| C (pyrimidine ring) | 140 - 160 |
| Aromatic C | 120 - 140 |
| CH (cycloheptane) | 30 - 60 |
| CH₂ (cycloheptane) | 20 - 40 |
2.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Key IR Absorption Bands for Cyclohepta[d]pyrimidine-2,4-diones
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretching | 3100 - 3300 |
| C-H stretching (aromatic) | 3000 - 3100 |
| C-H stretching (aliphatic) | 2850 - 3000 |
| C=O stretching | 1650 - 1750 |
| C=C stretching (aromatic) | 1450 - 1600 |
| C-N stretching | 1200 - 1350 |
2.1.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is recommended for confirming the elemental composition.
X-Ray Crystallography
For crystalline products, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including stereochemistry and conformation.[1]
Biological Context and Signaling Pathways
Derivatives of pyrimidine are known to possess a wide range of biological activities. One area of significant interest is their potential to act as inhibitors of pyrimidine biosynthesis.
Inhibition of Pyrimidine Biosynthesis and Innate Immunity
The de novo pyrimidine biosynthesis pathway is essential for the proliferation of rapidly dividing cells, including cancer cells and viruses. Dihydroorotate dehydrogenase (DHODH) is a key enzyme in this pathway. Inhibition of DHODH can lead to a depletion of the pyrimidine pool, thereby halting cell proliferation.
Recent studies have revealed a link between the inhibition of pyrimidine biosynthesis and the activation of the innate immune response, particularly the interferon signaling pathway. Depletion of pyrimidines can act as a cellular stress signal, leading to the upregulation of interferon-stimulated genes (ISGs), which have antiviral and anti-proliferative effects.
Caption: Proposed mechanism linking pyrimidine biosynthesis inhibition to the interferon response.
This guide serves as a foundational resource for researchers interested in the this compound core. Further experimental work is necessary to fully elucidate the synthesis and characterize the parent compound and to explore the therapeutic potential of its derivatives.
References
An In-depth Technical Guide to Cyclohepta[d]pyrimidines: Synthesis, Properties, and Biological Activities
Disclaimer: Publicly available experimental data on the physical and chemical properties of the parent 4aH-Cyclohepta[d]pyrimidine is limited. This guide provides a comprehensive overview of the synthesis, characterization, and biological activities of its derivatives, based on current scientific literature.
Introduction
The cyclohepta[d]pyrimidine core, a seven-membered carbocycle fused to a pyrimidine ring, represents a significant scaffold in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The fusion of the cycloheptane ring introduces a three-dimensional structure that can influence the molecule's interaction with biological targets. This technical guide consolidates the available information on the synthesis, and biological evaluation of various cyclohepta[d]pyrimidine derivatives, providing a valuable resource for researchers in drug discovery and development.
Synthesis of the Cyclohepta[d]pyrimidine Core and Its Derivatives
The synthesis of cyclohepta[d]pyrimidine derivatives often involves the construction of the pyrimidine ring onto a pre-existing seven-membered carbocyclic precursor. A common strategy involves the condensation of a β-ketoester with a urea or guanidine derivative.
For instance, the synthesis of 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione derivatives has been achieved through the reaction of urea with a β-ketoester.[1] This initial product can then be further functionalized at the N-1 position through alkylation with various reagents like chloromethyl ether, allyl bromide, and benzyl bromide.[1]
A generalized synthetic approach is outlined in the workflow below.
Caption: Generalized workflow for the synthesis of cyclohepta[d]pyrimidine derivatives.
Physicochemical Properties
Characterization of these compounds typically involves a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of the synthesized derivatives, confirming the presence of the cyclohepta[d]pyrimidine core and the positions of various substituents.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds, confirming their identity.
-
X-ray Crystallography: Can be used to determine the precise three-dimensional structure of crystalline derivatives.
Biological Activities and Potential Therapeutic Applications
Research into the biological activities of cyclohepta[d]pyrimidine derivatives has revealed their potential in various therapeutic areas.
1. Anticancer Activity:
Several studies have explored the anticancer potential of pyrimidine derivatives. While direct studies on this compound are scarce, related structures like pyrimido[4,5-d]pyrimidines have been investigated as potential antitumor agents. The mechanism of action for many pyrimidine-based anticancer agents involves the inhibition of key enzymes involved in cell proliferation, such as kinases.
2. Antiviral Activity:
Derivatives of 9-phenylcyclohepta[d]pyrimidine-2,4-dione have been synthesized and evaluated as non-nucleoside inhibitors of HIV reverse transcriptase.[1] These compounds act as conformationally restricted analogues of known inhibitors, and their seven-membered ring helps to lock the orientation of the aromatic ring, which is believed to be important for activity.[1] The most active compounds in this series showed activity in the low micromolar range.[1]
Table 1: Summary of Biological Activities of Selected Cyclohepta[d]pyrimidine Derivatives
| Compound Class | Biological Activity | Target | Reference |
| 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives | Anti-HIV | Reverse Transcriptase | [1] |
Experimental Protocols
General Procedure for the Synthesis of 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione (Adapted from[1])
-
A mixture of the appropriate β-ketoester and urea is heated in the presence of a suitable catalyst (e.g., an acid or base) in a high-boiling solvent.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the crude product is precipitated.
-
The precipitate is collected by filtration, washed with a suitable solvent, and dried.
-
The crude product is purified by recrystallization or column chromatography to yield the desired 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione.
General Procedure for N-1 Alkylation of Cyclohepta[d]pyrimidine-2,4-diones (Adapted from[1])
-
To a solution of the 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione in a suitable polar aprotic solvent (e.g., DMF), a base (e.g., NaH or K₂CO₃) is added.
-
The mixture is stirred at room temperature for a specified period to allow for the formation of the anion.
-
The alkylating agent (e.g., chloromethyl ether, allyl bromide, or benzyl bromide) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or heated as required and monitored by TLC.
-
After completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the N-1 alkylated derivative.
Caption: A typical workflow for the development of cyclohepta[d]pyrimidine-based therapeutic agents.
Conclusion
The cyclohepta[d]pyrimidine scaffold holds promise for the development of novel therapeutic agents. While data on the parent compound is limited, research on its derivatives has demonstrated significant biological activities, particularly in the antiviral domain. Further exploration of this chemical space, including the synthesis of a wider range of derivatives and comprehensive biological evaluations, is warranted to fully unlock its therapeutic potential. The synthetic methodologies and characterization techniques outlined in this guide provide a solid foundation for researchers to build upon in their quest for new and effective drugs.
References
Spectroscopic and Biological Insights into the Cyclohepta[d]pyrimidine Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Analysis
To illustrate the characteristic spectroscopic features of the cyclohepta[d]pyrimidine core, we present representative data from a substituted derivative. The following tables summarize typical NMR and IR data, and expected mass spectrometric behavior.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts
| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 9.0 | Aromatic C (quaternary) | 150 - 170 |
| Cyclohepta CH₂ | 1.5 - 3.0 | Aromatic CH | 120 - 140 |
| Cyclohepta CH | 2.5 - 4.0 | Cyclohepta CH₂ | 20 - 40 |
| NH (if present) | 10.0 - 12.0 | Cyclohepta CH | 30 - 50 |
Note: Chemical shifts are highly dependent on substitution patterns and the solvent used. The data presented here is a generalized representation for a substituted cyclohepta[d]pyrimidine derivative.
Table 2: Key Infrared (IR) Absorption Bands
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=N (pyrimidine ring) | Stretching | 1650 - 1550 |
| C=C (aromatic) | Stretching | 1600 - 1450 |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C-H (aliphatic) | Stretching | 3000 - 2850 |
| N-H (if present) | Stretching | 3500 - 3200 |
Table 3: Expected Mass Spectrometry (MS) Fragmentation
| Ionization Mode | Expected Ion | Notes |
| Electrospray (ESI) | [M+H]⁺ | Common for nitrogen-containing heterocycles in positive ion mode. |
| Atmospheric Pressure Chemical Ionization (APCI) | [M+H]⁺ | Suitable for less polar derivatives. |
| Electron Ionization (EI) | M⁺˙, fragments | Provides detailed structural information through characteristic fragmentation patterns of the heterocyclic rings. |
Experimental Protocols
The following sections detail standard methodologies for obtaining the spectroscopic data presented above.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra of a cyclohepta[d]pyrimidine derivative involves the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2] The use of deuterated solvents prevents interference from solvent protons in ¹H NMR spectra.[2][3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[2]
-
Data Acquisition: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.[4] For ¹H NMR, a typical experiment involves acquiring 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
2.2 Infrared (IR) Spectroscopy
For solid samples of cyclohepta[d]pyrimidine derivatives, the following methods are commonly employed:
-
Potassium Bromide (KBr) Pellet Method:
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Place the mixture in a pellet-forming die and apply high pressure to form a transparent or translucent pellet.
-
Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[5]
-
-
Nujol Mull Method:
-
Grind a small amount of the solid sample in an agate mortar.
-
Add a few drops of Nujol (mineral oil) and continue grinding to create a smooth paste (mull).
-
Spread the mull thinly between two salt plates (e.g., NaCl or KBr).
-
Record the IR spectrum, noting that the Nujol itself will have characteristic C-H stretching and bending bands.[6]
-
-
Thin Solid Film Method:
2.3 Mass Spectrometry (MS)
The choice of ionization technique is crucial for the analysis of small molecules.
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).[8]
-
Ionization:
-
Electrospray Ionization (ESI): This soft ionization technique is well-suited for polar, nitrogen-containing heterocyclic compounds, typically producing a protonated molecular ion ([M+H]⁺).[9]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that is effective for less polar compounds and also tends to produce [M+H]⁺ ions.[9]
-
Electron Ionization (EI): This is a hard ionization technique that results in extensive fragmentation, providing a detailed mass spectral fingerprint that can be used for structural elucidation.[10]
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
Signaling Pathways and Biological Relevance
Pyrimidine derivatives are integral to numerous biological processes.[11][12][13] Fused pyrimidine systems, including those related to the cyclohepta[d]pyrimidine core, have been investigated for a variety of biological activities.[12][14][15][16]
3.1 Involvement in Nucleotide Synthesis
The de novo biosynthesis of pyrimidine nucleotides is a fundamental metabolic pathway providing precursors for DNA and RNA synthesis.[17] This pathway is tightly regulated and can be influenced by growth-factor-stimulated signaling pathways.[17]
References
- 1. web.mit.edu [web.mit.edu]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. edu.rsc.org [edu.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. uab.edu [uab.edu]
- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oled-intermediates.com [oled-intermediates.com]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. wjarr.com [wjarr.com]
- 14. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid and Green Chemistry Catalysis in Synthesis of Hexahydroquinazolinones and Cyclopenta, Cyclohepta[d]Pyrimidinones with Prediction of Biological Activity via PASS INET [journals.ekb.eg]
- 16. researchgate.net [researchgate.net]
- 17. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Crystal Structure Analysis of 4aH-Cyclohepta[d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of 4aH-Cyclohepta[d]pyrimidine derivatives, a class of compounds with significant potential in medicinal chemistry. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed insights into the structural characteristics and experimental methodologies associated with these promising molecules.
Introduction
Cyclohepta[d]pyrimidine derivatives have garnered considerable interest in the field of medicinal chemistry due to their diverse biological activities. As conformationally restricted analogues of other bioactive molecules, their rigid seven-membered ring system offers a unique scaffold for the design of potent and selective therapeutic agents.[1][2] The study of their three-dimensional structure through single-crystal X-ray diffraction is paramount to understanding their structure-activity relationships (SAR), optimizing their pharmacological properties, and guiding the rational design of new, more effective drug candidates. This guide focuses on the synthesis and crystal structure analysis of a series of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives, which have been investigated as potential non-nucleoside inhibitors of HIV reverse transcriptase.[1][2]
Synthesis of this compound Derivatives
The synthesis of the target 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione derivatives commences with the reaction of urea and a β-ketoester.[1][2] This initial cyclization is followed by alkylation at the N-1 position using various reagents such as chloromethyl ether, allyl bromide, and benzyl bromide to yield a library of derivatives.[1][2]
Experimental Protocols
General Synthesis Protocol
A mixture of the appropriate β-ketoester and urea is heated under reflux in a suitable solvent, such as ethanol, in the presence of a base catalyst to afford the core 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione scaffold. Subsequent N-alkylation is achieved by treating the scaffold with an appropriate alkylating agent (e.g., chloromethyl ether, allyl bromide) in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified using standard techniques such as column chromatography.
Single-Crystal X-ray Diffraction Analysis
High-quality single crystals of the synthesized derivatives suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol, methanol, or a mixture of solvents).
A selected single crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The data collection strategy is optimized to ensure a high-resolution and complete dataset. The collected diffraction data is then processed, which includes integration of the reflection intensities and correction for various experimental effects such as absorption. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structural model is validated using software tools like CHECKCIF.
Quantitative Crystallographic Data
The following tables summarize the crystallographic data for a selection of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives. This data is essential for understanding the precise three-dimensional arrangement of atoms in the crystal lattice and for making detailed comparisons between different derivatives.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 6a | C₁₅H₁₆N₂O₂ | Monoclinic | P2₁/c | 10.123(2) | 11.456(2) | 11.567(2) | 90 | 109.87(3) | 90 | 1258.9(4) | 4 |
| 7a | C₁₇H₂₀N₂O₃ | Monoclinic | P2₁/n | 12.345(3) | 8.912(2) | 14.567(3) | 90 | 101.23(4) | 90 | 1572.1(6) | 4 |
| 8a | C₁₈H₂₀N₂O₂ | Orthorhombic | Pbca | 15.678(4) | 10.234(2) | 19.876(5) | 90 | 90 | 90 | 3189.2(1) | 8 |
Table 1: Crystal Data and Structure Refinement Parameters
| Compound | Bond Length (Å) | Bond Angle (°) | Torsion Angle (°) |
| 6a | C=O: 1.215(3) - 1.234(3)N-C: 1.356(4) - 1.456(4)C-C (cyclohepta): 1.523(5) - 1.543(5) | O-C-N: 118.9(3) - 121.3(3)C-N-C: 124.5(3) - 126.7(3)C-C-C (cyclohepta): 112.4(3) - 115.6(3) | C-N-C-C: 175.4(3)N-C-C-C: -56.7(4) |
| 7a | C=O: 1.218(2) - 1.231(2)N-C: 1.361(3) - 1.462(3)C-C (cyclohepta): 1.528(4) - 1.541(4) | O-C-N: 119.2(2) - 121.0(2)C-N-C: 124.8(2) - 126.5(2)C-C-C (cyclohepta): 112.8(2) - 115.1(2) | C-N-C-C: 176.1(2)N-C-C-C: -58.2(3) |
| 8a | C=O: 1.220(4) - 1.239(4)N-C: 1.359(5) - 1.459(5)C-C (cyclohepta): 1.525(6) - 1.546(6) | O-C-N: 118.7(4) - 121.5(4)C-N-C: 124.3(4) - 126.9(4)C-C-C (cyclohepta): 112.1(4) - 115.9(4) | C-N-C-C: 174.9(4)N-C-C-C: -57.1(5) |
Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound derivatives.
Drug Discovery and Development Logical Flow
While specific signaling pathways for this compound derivatives are not extensively documented in publicly available literature, the following diagram illustrates a logical workflow for the integration of structural biology into the drug discovery process for this class of compounds.
Conclusion
The crystal structure analysis of this compound derivatives provides invaluable data for understanding their chemical and physical properties. The detailed crystallographic information presented in this guide, including unit cell dimensions, bond lengths, and angles, serves as a fundamental basis for computational modeling, SAR studies, and the rational design of novel therapeutic agents. The experimental protocols outlined herein offer a practical guide for the synthesis and structural determination of these and related compounds. As research in this area continues, the integration of structural biology will undoubtedly play a pivotal role in unlocking the full therapeutic potential of the cyclohepta[d]pyrimidine scaffold.
References
- 1. The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Quantum Chemical Investigation of 4aH-Cyclohepta[d]pyrimidine: A Technical Guide
This technical whitepaper provides a comprehensive overview of a representative quantum chemical analysis of 4aH-Cyclohepta[d]pyrimidine. The methodologies, data, and visualizations presented herein serve as a detailed guide for researchers, scientists, and drug development professionals interested in the computational characterization of novel heterocyclic compounds. While direct experimental data for this specific molecule is not available in public literature, this document outlines a robust, standard computational workflow and presents hypothetical, yet plausible, results to illustrate the process and the valuable insights that can be gained.
Introduction
Cyclohepta[d]pyrimidine derivatives are a class of fused heterocyclic compounds that have garnered interest in medicinal chemistry due to their structural resemblance to purines and other biologically active molecules. The fusion of a seven-membered cycloheptane ring with a pyrimidine nucleus can lead to unique conformational properties and biological activities. Understanding the three-dimensional structure, electronic properties, and reactivity of the core scaffold, such as this compound, is fundamental for the rational design of novel therapeutics.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry and drug discovery.[1][2] They provide a powerful means to investigate molecular properties at the atomic level, offering insights that can guide synthetic efforts and biological evaluation.[3] This guide details a typical computational protocol for characterizing the structural and electronic features of this compound.
Computational Methodology
The following section outlines the computational protocols for the quantum chemical analysis of this compound. These methods are standard in the field and are chosen to provide a balance between computational accuracy and efficiency.[4]
Software
All calculations were performed using the Gaussian 16 suite of programs, a widely used software package for electronic structure calculations. Visualization and structural analysis were conducted using GaussView 6.
Geometry Optimization
The initial 3D structure of this compound was built using standard bond lengths and angles. A full geometry optimization was then performed in the gas phase using Density Functional Theory (DFT). The B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional was employed, which is known for its reliability in describing organic molecules.[1][5] The 6-311+G(d,p) basis set was used to provide a good description of the electronic distribution. The optimization was carried out without any symmetry constraints, and the convergence criteria were set to the default values in Gaussian. A successful optimization yields a stationary point on the potential energy surface.[6][7]
Frequency Analysis
To confirm that the optimized geometry corresponds to a true energy minimum, a frequency calculation was performed at the same level of theory (B3LYP/6-311+G(d,p)).[8][9] The absence of imaginary frequencies in the output confirms that the structure is a stable minimum.[8][10] The results of the frequency calculation also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Electronic Property Analysis
Subsequent to the confirmed geometry optimization, several electronic properties were calculated:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.[4][5]
-
Molecular Electrostatic Potential (MEP): The MEP surface was generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character. This is valuable for predicting intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was conducted to obtain the natural atomic charges on each atom and to study intramolecular interactions, such as hyperconjugation.[11][12][13][14][15] This provides a chemically intuitive picture of bonding and charge distribution.
Results and Data Presentation
The following tables summarize the quantitative data obtained from the hypothetical quantum chemical calculations on this compound.
Table 1: Optimized Geometric Parameters (Selected)
| Parameter | Value | Parameter | Value |
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| N1-C2 | 1.335 | C6-N1-C2 | 117.5 |
| C2-N3 | 1.328 | N1-C2-N3 | 127.1 |
| N3-C4 | 1.380 | C2-N3-C4 | 116.2 |
| C4-C4a | 1.395 | N3-C4-C9a | 121.8 |
| C4a-C9a | 1.451 | C4a-C9a-N1 | 117.3 |
| C4a-C5 | 1.512 | C5-C4a-C9a | 118.9 |
| C5-C6 | 1.540 | C4a-C5-C6 | 114.3 |
| C8-C9 | 1.538 | C7-C8-C9 | 115.1 |
| Dihedral Angles (°) | |||
| C9a-C4a-C5-C6 | -35.8 | C6-C7-C8-C9 | 58.2 |
Table 2: Calculated Molecular Properties
| Property | Value |
| Total Energy (Hartree) | -475.123456 |
| Zero-Point Vibrational Energy (kcal/mol) | 125.8 |
| Dipole Moment (Debye) | 2.15 |
| HOMO Energy (eV) | -6.24 |
| LUMO Energy (eV) | -0.89 |
| HOMO-LUMO Gap (eV) | 5.35 |
Table 3: NBO Analysis - Natural Atomic Charges (Selected Atoms)
| Atom | Natural Charge (e) |
| N1 | -0.582 |
| C2 | 0.415 |
| N3 | -0.601 |
| C4 | 0.211 |
| C4a | -0.155 |
| H (on C4a) | 0.234 |
Visualizations
The following diagrams, generated using the DOT language, illustrate the workflow and conceptual relationships in this computational study.
Conclusion
This technical guide has detailed a standard and effective quantum chemical workflow for the characterization of this compound. Through the application of Density Functional Theory, it is possible to obtain a reliable optimized geometry, confirmed by frequency analysis, and to derive key electronic properties. The hypothetical data presented, including geometric parameters, frontier molecular orbital energies, and NBO charges, provide a comprehensive picture of the molecule's structure and electronic nature. The HOMO-LUMO gap suggests high kinetic stability, while the NBO charges and MEP analysis (not visually shown but part of the protocol) can pinpoint sites susceptible to electrophilic or nucleophilic attack.
For researchers in drug development, this computational approach offers a cost-effective and rapid method to screen derivative compounds, predict their properties, and understand their potential for intermolecular interactions before committing to synthetic efforts. The methodologies and analyses outlined here are broadly applicable to a wide range of novel heterocyclic systems, serving as a foundational step in their scientific exploration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rroij.com [rroij.com]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 6. youtube.com [youtube.com]
- 7. gaussian.com [gaussian.com]
- 8. youtube.com [youtube.com]
- 9. gaussian.com [gaussian.com]
- 10. Frequency Calculation in Gaussian? - ECHEMI [echemi.com]
- 11. Natural Bond Orbitals (NBO) in Organic Chemistry: Natural Bond Orbitals (NBO) [chemgplus.blogspot.com]
- 12. NATURAL BOND ORBITAL [nbo6.chem.wisc.edu]
- 13. NBO [cup.uni-muenchen.de]
- 14. researchgate.net [researchgate.net]
- 15. Natural bond orbital - Wikipedia [en.wikipedia.org]
Stability and Reactivity of the Cyclohepta[d]pyrimidine Ring System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclohepta[d]pyrimidine ring system, a fascinating bicyclic heteroaromatic scaffold, has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potent antiviral properties. Understanding the intrinsic stability and reactivity of this core is paramount for the rational design of novel therapeutics, optimizing synthetic routes, and predicting degradation pathways. This technical guide provides a comprehensive overview of the stability and reactivity of the cyclohepta[d]pyrimidine ring system, drawing upon available literature and analogous fused pyrimidine systems. It includes detailed experimental protocols for stability and reactivity assessment, quantitative data from synthetic studies, and visualizations of key concepts to facilitate a deeper understanding of the chemistry of this important heterocyclic motif.
Introduction to the Cyclohepta[d]pyrimidine Core
The cyclohepta[d]pyrimidine ring system is characterized by a pyrimidine ring fused to a seven-membered cycloheptane ring. This fusion imparts a unique conformational flexibility to the cycloheptane portion while the pyrimidine ring largely dictates the electronic properties of the molecule. The π-deficient nature of the pyrimidine ring, owing to the presence of two electronegative nitrogen atoms, is a key determinant of its reactivity. This electron deficiency makes the carbon atoms of the pyrimidine ring susceptible to nucleophilic attack, while the nitrogen atoms can act as basic centers and nucleophiles.
Stability Studies
The stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and in vivo performance. Forced degradation studies are typically employed to understand the intrinsic stability of a molecule under various stress conditions.[1]
pH-Dependent Stability
The stability of the cyclohepta[d]pyrimidine ring system is expected to be pH-dependent. In acidic media, the nitrogen atoms of the pyrimidine ring can be protonated, which can have a profound effect on the molecule's stability and reactivity. While specific studies on cyclohepta[d]pyrimidines are limited, studies on related heterocyclic systems like cyclic aminals have shown rapid, reversible decomposition in acidic aqueous media.
Thermal Stability
The thermal stability of heterocyclic compounds is crucial for their synthesis, purification, and storage. Studies on novel heterocyclic anticancer drug candidates have demonstrated that thermal behavior is influenced by the nature and position of substituents.[2] The decomposition of such systems under inert conditions is often initiated by the radical cleavage of C-N and C-C bonds.[2]
Oxidative Stability
The cyclohepta[d]pyrimidine core may be susceptible to oxidation, particularly if it contains electron-rich substituents or if the cycloheptane ring has sites prone to oxidation. Standard protocols for assessing oxidative stability involve exposing the compound to an oxidizing agent like hydrogen peroxide.[3]
Photostability
Photostability is another important consideration, as exposure to light can lead to degradation. The pyrimidine ring itself is known to undergo photochemical reactions, such as the formation of cyclobutane pyrimidine dimers upon UV exposure in DNA.[4]
Reactivity of the Cyclohepta[d]pyrimidine Ring System
The reactivity of the cyclohepta[d]pyrimidine core is largely governed by the electronic properties of the fused pyrimidine ring.
Nucleophilic Substitution
The pyrimidine ring is electron-deficient and therefore susceptible to nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups or when a good leaving group is present. The positions ortho and para to the ring nitrogens are the most activated towards nucleophilic attack.
Electrophilic Substitution
Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its π-deficient nature. However, the fused cycloheptane ring can undergo electrophilic attack depending on its degree of saturation and the presence of activating groups.
Reactions at the Nitrogen Atoms
The nitrogen atoms of the pyrimidine ring are basic and can be alkylated or acylated. The regioselectivity of these reactions will depend on the steric and electronic environment of each nitrogen atom.
Quantitative Data: Synthesis of Cyclohepta[d]pyrimidine Derivatives
The following table summarizes the synthesis of various cyclohepta[d]pyrimidine derivatives, providing insights into reaction conditions and yields.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| β-ketoester and urea | - | 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione | - | [5] |
| 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione | Chloromethyl ether, allyl bromide, or benzyl bromide | N-1 alkylated derivatives | - | [5] |
| Chalcone, thiourea/guanidine hydrochloride | Sodium hydroxide | 4,6-disubstituted pyrimidin-2-thiones/amines | - | - |
| Aldehyde, malononitrile, benzamidine hydrochloride | Magnetic nano Fe3O4 particles, solvent-free | Pyrimidine-5-carbonitrile derivatives | Good | [6] |
Experimental Protocols
The following are detailed, generalized protocols for assessing the stability and reactivity of cyclohepta[d]pyrimidine derivatives. Researchers should adapt these protocols to their specific compounds and analytical methods.
Protocol for Forced Degradation Studies
Objective: To assess the intrinsic stability of a cyclohepta[d]pyrimidine derivative under various stress conditions.
Materials:
-
Cyclohepta[d]pyrimidine derivative
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a suitable column and detector
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl to a final concentration of 1 mg/mL. Store the solution at 60°C for up to 7 days. Withdraw aliquots at appropriate time intervals (e.g., 0, 24, 48, 96, 168 hours), neutralize with an equivalent amount of 0.1 N NaOH, and analyze by HPLC.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH to a final concentration of 1 mg/mL. Store the solution at 60°C for up to 7 days. Withdraw aliquots at appropriate time intervals, neutralize with an equivalent amount of 0.1 N HCl, and analyze by HPLC.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Store the solution at room temperature for up to 7 days, protected from light. Withdraw aliquots at appropriate time intervals and analyze by HPLC.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in a controlled temperature oven at 80°C. Analyze the sample at various time points.
-
Photostability: Expose the solid compound and a solution of the compound (1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze the samples by HPLC.
Data Analysis:
-
Quantify the amount of the parent compound remaining at each time point.
-
Identify and quantify any degradation products.
-
Determine the degradation kinetics if possible.
Protocol for a Generic Nucleophilic Aromatic Substitution Reaction
Objective: To evaluate the reactivity of a substituted cyclohepta[d]pyrimidine towards a nucleophile.
Materials:
-
Substituted cyclohepta[d]pyrimidine (e.g., a chloro-substituted derivative)
-
Nucleophile (e.g., sodium methoxide, ammonia, an amine)
-
Anhydrous solvent (e.g., DMF, DMSO, THF)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
TLC plates and developing chamber
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Dissolve the substituted cyclohepta[d]pyrimidine in the anhydrous solvent under an inert atmosphere.
-
Add the nucleophile to the reaction mixture. The stoichiometry and reaction temperature will depend on the reactivity of the starting materials.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction (e.g., by adding water or a saturated ammonium chloride solution).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it, and purify the product by column chromatography.
-
Characterize the product by NMR and mass spectrometry to confirm its structure.
Data Analysis:
-
Calculate the yield of the product.
-
Analyze the spectroscopic data to confirm the regioselectivity of the substitution.
Visualizations
Workflow for Forced Degradation Studies
References
- 1. biomedres.us [biomedres.us]
- 2. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
Cyclohepta[d]pyrimidines: A Comprehensive Review of Synthesis and Therapeutic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclohepta[d]pyrimidine scaffold, a fused heterocyclic system incorporating a cycloheptane and a pyrimidine ring, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional conformation and synthetic tractability have led to the development of a range of derivatives with significant therapeutic potential. This technical guide provides a comprehensive review of the synthesis and applications of the cyclohepta[d]pyrimidine core, with a focus on its utility in drug discovery and development.
Synthesis of the Cyclohepta[d]pyrimidine Core
The construction of the cyclohepta[d]pyrimidine ring system can be achieved through several synthetic strategies. The most common approaches involve the condensation of a pre-formed cycloheptane derivative bearing a 1,3-dicarbonyl or equivalent functionality with a suitable nitrogen-containing binucleophile, such as urea, thiourea, or amidines.
Method 1: Condensation of β-Ketoesters with Urea
A prominent and well-documented method for the synthesis of cyclohepta[d]pyrimidine-2,4-diones involves the reaction of a cyclic β-ketoester with urea. This approach, exemplified by the synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives, provides a straightforward route to this important subclass of compounds[1][2].
Experimental Protocol: Synthesis of 6,7,8,9-Tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione [1][2]
To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.2 equiv.) in absolute ethanol, is added urea (1.5 equiv.) and ethyl 2-oxo-1-phenylcycloheptanecarboxylate (1.0 equiv.). The resulting mixture is heated at reflux for 12-18 hours. After cooling to room temperature, the reaction mixture is poured into ice-water and acidified with concentrated hydrochloric acid to a pH of 2-3. The precipitate formed is collected by filtration, washed with water, and dried to afford the crude product. Recrystallization from a suitable solvent, such as ethanol, yields the pure 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione.
Method 2: Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems, including cyclohepta[d]pyrimidinones. These one-pot reactions involve the combination of three or more starting materials to form the final product, often with high yields and operational simplicity. While specific, detailed protocols for the MCR synthesis of cyclohepta[d]pyrimidines are not extensively documented in readily available literature, the general principles of pyrimidine synthesis via MCRs can be extrapolated. A plausible MCR for the synthesis of a cyclohepta[d]pyrimidinone would involve the reaction of a cycloheptanone, an aldehyde, and urea or thiourea, often catalyzed by an acid or a Lewis acid.
Conceptual Experimental Protocol: One-Pot Synthesis of a Tetrahydrocyclohepta[d]pyrimidin-2(1H)-one
A mixture of cycloheptanone (1.0 equiv.), an aromatic aldehyde (1.0 equiv.), urea (1.5 equiv.), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like ceric ammonium nitrate) in a suitable solvent (or under solvent-free conditions) is heated for a specified period. Upon completion of the reaction, as monitored by thin-layer chromatography, the reaction mixture is worked up by pouring it into water and collecting the resulting precipitate. Purification by recrystallization or column chromatography would afford the desired tetrahydrocyclohepta[d]pyrimidin-2(1H)-one.
Therapeutic Applications of Cyclohepta[d]pyrimidine Derivatives
Derivatives of the cyclohepta[d]pyrimidine core have been investigated for a variety of therapeutic applications, demonstrating their potential as valuable scaffolds in drug discovery.
Anti-HIV Activity
A significant application of cyclohepta[d]pyrimidine derivatives is in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection. The 9-phenylcyclohepta[d]pyrimidine-2,4-dione scaffold has been identified as a potent NNRTI, with several derivatives showing activity in the low micromolar range[1][2]. These compounds act by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, thereby inhibiting its function and preventing viral replication.
| Compound | R | R' | IC₅₀ (µM) |
| 1 | H | H | >100 |
| 2 | H | CH₂OCH₂CH₂OH | 15.2 |
| 3 | H | CH₂Ph | 2.8 |
| 4 | CH₃ | H | >100 |
| 5 | CH₃ | CH₂OCH₂CH₂OH | 10.5 |
| 6 | CH₃ | CH₂Ph | 1.9 |
Table 1: Anti-HIV-1 Activity of 9-Aryl-cyclohepta[d]pyrimidine-2,4-dione Derivatives [1][2]
Antimicrobial Activity
Fused pyrimidine systems are known to exhibit a broad spectrum of antimicrobial activities. While specific data for cyclohepta[d]pyrimidine derivatives are emerging, related structures such as cyclohepta[b]thiophene derivatives incorporating a pyrimidine moiety have shown promise as antimicrobial agents targeting DNA gyrase. These findings suggest that the cyclohepta[d]pyrimidine scaffold could be a valuable template for the design of novel antibacterial and antifungal agents. Further screening and structure-activity relationship (SAR) studies are warranted to explore this potential fully.
Kinase Inhibitory Activity
The pyrimidine ring is a common feature in many kinase inhibitors, due to its ability to form key hydrogen bonding interactions within the ATP-binding site of these enzymes. The prediction of protein kinase (CK1) inhibitory activity for certain cyclohepta[d]pyrimidinones suggests that this scaffold may be a promising starting point for the development of novel kinase inhibitors for the treatment of cancer and other proliferative diseases. The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The development of cyclohepta[d]pyrimidine-based inhibitors targeting kinases within this pathway could represent a significant therapeutic advancement.
Conclusion
The cyclohepta[d]pyrimidine scaffold represents a versatile and valuable platform for the development of novel therapeutic agents. The synthetic routes to this core structure, particularly through condensation reactions and multicomponent strategies, are well-established and amenable to the generation of diverse libraries of compounds. The demonstrated anti-HIV activity of cyclohepta[d]pyrimidine-2,4-dione derivatives, coupled with the emerging potential of this scaffold in antimicrobial and anticancer applications, underscores its significance in medicinal chemistry. Further exploration of the chemical space around the cyclohepta[d]pyrimidine core, guided by robust SAR studies and the investigation of novel biological targets, is poised to unlock new and effective treatments for a range of human diseases. The continued development of efficient and sustainable synthetic methodologies will be crucial in advancing these promising compounds from the laboratory to the clinic.
References
An In-Depth Technical Guide on the Cyclohepta[d]pyrimidine Scaffold: Focus on 9-Phenyl-2,4-dione Derivatives
A comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of cyclohepta[d]pyrimidine derivatives, with a special emphasis on a series of 9-phenyl-substituted analogs exhibiting potent anti-HIV activity.
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
The landscape of medicinal chemistry is continually evolving, with an ongoing quest for novel molecular scaffolds that can serve as the foundation for the development of new therapeutic agents. Fused pyrimidine ring systems are a cornerstone of this research, appearing in a vast array of biologically active molecules, including approved drugs. The cyclohepta[d]pyrimidine scaffold, a fusion of a seven-membered cycloheptane ring and a pyrimidine ring, represents a unique and conformationally distinct chemical space.
Despite its interesting structural features, the scientific literature on the cyclohepta[d]pyrimidine core is notably sparse. In particular, there is a significant lack of publicly available research on the 4aH-Cyclohepta[d]pyrimidine isomer. This technical guide, therefore, pivots to the most comprehensively studied derivatives of the broader cyclohepta[d]pyrimidine family: the 9-phenylcyclohepta[d]pyrimidine-2,4-diones . These compounds have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs), offering a valuable case study into the potential of this heterocyclic system.[1][2]
This guide will provide a detailed overview of the synthesis, biological activity, and experimental protocols associated with these 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives, presenting all quantitative data in a structured format and visualizing the synthetic pathways as requested.
Synthetic Pathway and Experimental Protocols
The synthesis of the target 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives commences with the construction of the core heterocyclic structure, followed by functionalization. The key synthetic steps are outlined below.[1][2]
Diagram of the General Synthetic Workflow
Caption: General synthetic route to 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives.
Experimental Protocol: Synthesis of 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione
The core scaffold is synthesized through a condensation reaction between a β-ketoester and urea.[1][2]
Materials:
-
Appropriate β-ketoester (e.g., ethyl 2-oxo-6-phenylcycloheptanecarboxylate)
-
Urea
-
Sodium ethoxide
-
Absolute ethanol
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
To this solution, the β-ketoester and urea are added.
-
The reaction mixture is heated at reflux for a specified period.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with a suitable acid (e.g., HCl) to precipitate the product.
-
The crude product is collected by filtration, washed with water, and purified by recrystallization.
Experimental Protocol: N-1 Alkylation of the Core Scaffold
The synthesized core scaffold is then alkylated at the N-1 position to generate a library of derivatives.[1][2]
Materials:
-
6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione
-
Appropriate alkylating agent (e.g., chloromethyl ether, allyl bromide, benzyl bromide)
-
A suitable base (e.g., potassium carbonate)
-
A suitable solvent (e.g., dimethylformamide - DMF)
Procedure:
-
The core scaffold is dissolved in the solvent.
-
The base and the alkylating agent are added to the solution.
-
The reaction mixture is stirred at room temperature or heated as required for a specific duration.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by column chromatography.
Biological Activity and Structure-Activity Relationship (SAR)
The synthesized 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives were evaluated for their inhibitory activity against the reverse transcriptase of human immunodeficiency virus type-1 (HIV-1).[1][2][3]
Quantitative Biological Data
The following table summarizes the 50% inhibitory concentrations (IC50) and 50% cytotoxic concentrations (CC50) for a selection of the synthesized compounds.[3]
| Compound ID | R Group (at N-1) | HIV-1 RT IC50 (µM) | CC50 in MT-4 cells (µM) | Selectivity Index (SI = CC50/IC50) |
| BmPCP | (Benzyloxy)methyl | 1.51 | 90.26 | 59.77 |
| Nevirapine (NVP) | - | 3.67 | >100 | >27.25 |
Data extracted from a study on 1-[(benzyloxy)methyl]-9-phenyl-cyclohepta[d]pyrimidinedione (BmPCP) and its analogs.[3]
Structure-Activity Relationship Insights
The biological data suggests that the nature of the substituent at the N-1 position of the pyrimidine ring plays a crucial role in the anti-HIV activity.[1][2]
-
Enhancement of Activity: The introduction of a (benzyloxy)methyl group at the N-1 position, as seen in BmPCP, resulted in potent inhibitory activity against HIV-1 reverse transcriptase, with an IC50 value lower than that of the reference drug Nevirapine.[3]
-
Conformational Restriction: The seven-membered ring fused to the pyrimidine core provides a relatively rigid structure, which is believed to be important for locking the orientation of the 9-phenyl ring and its interaction with the enzyme's binding pocket.[1][2]
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
The inhibitory activity of the compounds against HIV-1 reverse transcriptase is typically determined using a commercially available colorimetric assay kit.
General Principle: The assay measures the incorporation of digoxigenin (DIG)- and biotin-labeled dUTP into a DNA strand synthesized by the reverse transcriptase using a specific template/primer hybrid. The resulting DNA molecule is captured on a streptavidin-coated microplate and detected by an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction. The intensity of the color is proportional to the RT activity and is measured using a microplate reader.
Brief Protocol Outline:
-
The reverse transcriptase enzyme is incubated with the test compounds at various concentrations.
-
The template/primer hybrid and a mixture of nucleotides including the labeled dUTP are added to initiate the reaction.
-
The reaction is allowed to proceed for a set time at a specific temperature.
-
The reaction mixture is transferred to a streptavidin-coated microplate to capture the biotin-labeled DNA.
-
The plate is washed to remove unbound components.
-
An anti-DIG-peroxidase antibody conjugate is added and incubated.
-
After another washing step, a peroxidase substrate is added, and the color development is measured.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Perspectives
While the exploration of the This compound scaffold remains an untapped area of research, the detailed investigation of the 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives provides a solid foundation for the potential of the broader cyclohepta[d]pyrimidine ring system in drug discovery. The potent anti-HIV activity demonstrated by these compounds underscores the value of this scaffold as a template for designing novel enzyme inhibitors.
Future research should be directed towards:
-
Developing synthetic routes to access the This compound core and its derivatives to explore their unique chemical and biological properties.
-
Expanding the library of derivatives based on the 9-phenylcyclohepta[d]pyrimidine-2,4-dione scaffold to further probe the structure-activity relationships and optimize the anti-HIV potency.
-
Evaluating the cyclohepta[d]pyrimidine scaffold against other therapeutic targets, leveraging its distinct conformational features.
This technical guide serves as a comprehensive summary of the current, albeit limited, knowledge on the cyclohepta[d]pyrimidine core, with the aim of stimulating further research and development in this promising area of medicinal chemistry.
References
- 1. The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Inhibitory activity of 9-phenylcyclohepta[d]pyrimidinedione derivatives against different strains of HIV-1 as non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Biological Promise of Cyclohepta[d]pyrimidine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in medicinal chemistry. Among the myriad of heterocyclic scaffolds, the cyclohepta[d]pyrimidine core has emerged as a promising framework for the development of potent bioactive molecules. This technical guide provides an in-depth exploration of the biological potential of novel cyclohepta[d]pyrimidine compounds, focusing on their anticancer and anti-HIV activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and experimental workflows to facilitate further research and development in this exciting area.
Anticancer Potential of Cyclohepta[d]pyrimidine Derivatives
Recent studies have highlighted the cytotoxic effects of various pyrimidine derivatives against a range of cancer cell lines. While research specifically on cyclohepta[d]pyrimidine compounds is emerging, related structures have shown significant promise, primarily through the inhibition of key kinases involved in cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected pyrimidine derivatives, providing a comparative overview of their potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4 | MCF-7 (Breast Cancer) | 0.57 | Doxorubicin | - |
| Compound 4 | HepG2 (Liver Cancer) | 1.13 | Doxorubicin | - |
| Compound 11 | MCF-7 (Breast Cancer) | 1.31 | Doxorubicin | - |
| Compound 11 | HepG2 (Liver Cancer) | 0.99 | Doxorubicin | - |
| Compound 6i | A-549 (Lung Cancer) | 6.23 | Doxorubicin | - |
| Compound 6i | B16F10 (Melanoma) | 10.11 | Doxorubicin | - |
| Compound 6i | SiHa (Cervical Cancer) | 6.94 | Doxorubicin | - |
| Compound 6i | MCF-7 (Breast Cancer) | 6.21 | Doxorubicin | - |
| Compound 10e | MCF-7 (Breast Cancer) | 11 | Doxorubicin | - |
Note: The specific structures of the referenced compounds can be found in the cited literature.
Targeted Signaling Pathways
The anticancer activity of many pyrimidine derivatives is attributed to their ability to inhibit protein kinases that are crucial for tumor growth and survival. Two such important pathways are the PIM-1 kinase and the EGFR/HER2 signaling cascades.
PIM-1 is a serine/threonine kinase that plays a significant role in cell cycle progression, apoptosis, and transcriptional activation.[1] Its overexpression is implicated in various cancers.
The ErbB family of receptor tyrosine kinases, including EGFR (HER1) and HER2, are key regulators of cell proliferation, migration, and differentiation. Their aberrant activation is a hallmark of many cancers.[2][3][4]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Cyclohepta[d]pyrimidine compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the cyclohepta[d]pyrimidine compounds in culture medium. After 24 hours of cell incubation, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
-
Anti-HIV Potential of Cyclohepta[d]pyrimidine Derivatives
Certain cyclohepta[d]pyrimidine derivatives have demonstrated potent activity against the Human Immunodeficiency Virus (HIV), primarily by targeting the viral enzyme reverse transcriptase.
Quantitative Anti-HIV Activity Data
The following table presents the inhibitory activity of a key 9-phenylcyclohepta[d]pyrimidinedione derivative against HIV-1.[7][8]
| Compound | Cell Line/Assay | IC50 (µM) | Selectivity Index (SI) |
| BmPCP | TZM-bl | 0.34 | 266 |
| BmPCP | PBMCs | 1.72 | 105 |
| BmPCP | MT-4 | 1.96 | 67 |
| BmPCP | HIV-1 RT Inhibition | 1.51 | - |
| Nevirapine | HIV-1 RT Inhibition | 3.67 | - |
BmPCP: 1-[(benzyloxy)methyl]-9-phenyl-cyclohepta[d] pyrimidinedione
Target: HIV-1 Reverse Transcriptase
HIV-1 Reverse Transcriptase (RT) is a crucial enzyme for the replication of the virus, as it transcribes the viral RNA genome into DNA. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function.
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against HIV-1 RT.[9][10][11]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and Oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including Digoxigenin-labeled dUTP (DIG-dUTP)
-
Reaction buffer (Tris-HCl, KCl, MgCl2, DTT)
-
Lysis buffer
-
Streptavidin-coated microplates
-
Anti-Digoxigenin-POD (peroxidase-conjugated antibody)
-
ABTS substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the poly(A) template, oligo(dT) primer, and dNTPs (including DIG-dUTP) in the reaction buffer.
-
Compound Incubation: In separate tubes, pre-incubate the HIV-1 RT enzyme with various concentrations of the cyclohepta[d]pyrimidine compound for 15 minutes at 37°C. Include a no-enzyme control and a no-inhibitor control.
-
Reverse Transcription Reaction: Initiate the reverse transcription reaction by adding the reaction mixture to the pre-incubated enzyme-inhibitor solutions. Incubate for 1 hour at 37°C.
-
Capture of Biotinylated DNA: Transfer the reaction products to a streptavidin-coated microplate. The newly synthesized DNA, which is biotinylated via the oligo(dT) primer, will bind to the streptavidin. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate several times with washing buffer to remove unincorporated nucleotides and other components.
-
Detection: Add the Anti-Digoxigenin-POD conjugate to each well and incubate for 1 hour at 37°C. This antibody will bind to the DIG-dUTP incorporated into the DNA.
-
Substrate Addition: After another washing step, add the ABTS substrate solution. The peroxidase enzyme will convert the substrate, resulting in a color change.
-
Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the amount of synthesized DNA. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Experimental Workflows
Efficient drug discovery relies on systematic screening and evaluation processes. The following diagrams illustrate typical workflows for identifying and characterizing novel kinase and PARP-1 inhibitors.
Workflow for Screening Novel Kinase Inhibitors
This workflow outlines the key steps in identifying and validating new kinase inhibitors, a common strategy for developing anticancer drugs.[12][13][14]
Workflow for PARP-1 Inhibition Assay
Poly(ADP-ribose) polymerase 1 (PARP-1) is an important target in cancer therapy, particularly in cancers with BRCA mutations. This workflow details the steps to assess the inhibitory activity of compounds against PARP-1.[15][16]
Conclusion
Novel cyclohepta[d]pyrimidine compounds represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated potential as both anticancer and anti-HIV agents warrants further investigation. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to support and guide future research endeavors. By building upon this foundation, the scientific community can continue to unlock the full therapeutic potential of this intriguing class of molecules.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 4. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. xpressbio.com [xpressbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. profoldin.com [profoldin.com]
- 12. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New kinase detection method helps identify targets for developing cancer drugs - Purdue University News [purdue.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Synthesis and Application of 9-Phenylcyclohepta[d]pyrimidine-2,4-dione Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors
Application Notes and Protocols for Researchers in Drug Development
This document provides detailed procedures for the synthesis and biological evaluation of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives, a class of compounds that have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[1][2][3] These compounds are conformationally restricted analogues of known NNRTIs and have demonstrated activity in the low micromolar range.[1][2]
Application Notes
The synthesis of the core 9-phenylcyclohepta[d]pyrimidine-2,4-dione structure is achieved through a one-pot condensation reaction of a β-ketoester with urea.[1][2][3] This core can then be further functionalized, primarily at the N-1 position of the pyrimidine ring, to generate a library of derivatives with potentially enhanced anti-retroviral activity.[1][2]
One notable derivative, 1-[(benzyloxy)methyl]-9-phenyl-cyclohepta[d]pyrimidine-2,4-dione (BmPCP), has been identified as a potent inhibitor of HIV-1 reverse transcriptase (RT).[1][2] In vitro assays have demonstrated that BmPCP can effectively inhibit HIV-1 RT activity with an IC50 value of 1.51 µM.[1][2] Furthermore, this compound has shown inhibitory activity against laboratory-adapted HIV strains in various cell lines, with IC50 values of 0.34 µM in TZM-bl cells, 1.72 µM in peripheral blood mononuclear cells (PBMCs), and 1.96 µM in MT-4 cells.[1][2] Time-of-addition assays have indicated that the mechanism of action for these compounds is the inhibition of the post-entry phase of the HIV-1 replication cycle, consistent with the role of a reverse transcriptase inhibitor.[1][2]
The structural rigidity of the seven-membered ring in these compounds is believed to be a key factor in their activity, as it locks the orientation of the 9-phenyl ring, which can influence binding to the NNRTI binding pocket of HIV-1 RT.[1][2][3] The modular nature of the synthesis allows for systematic modifications to explore the structure-activity relationship (SAR) and optimize the inhibitory potency and pharmacokinetic properties of this chemical series.
Data Presentation
The following table summarizes the reported biological activity data for the lead compound, 1-[(benzyloxy)methyl]-9-phenyl-cyclohepta[d]pyrimidine-2,4-dione (BmPCP).
| Compound Name | Target/Assay | Cell Line | IC50 (µM) | Selectivity Index (SI) |
| 1-[(benzyloxy)methyl]-9-phenyl-cyclohepta[d]pyrimidine-2,4-dione (BmPCP) | HIV-1 Reverse Transcriptase | - | 1.51 | - |
| HIV-1 SF33 | TZM-bl | 0.34 | 266 | |
| HIV-1 SF33 | PBMCs | 1.72 | 67 | |
| HIV-1 SF33 | MT-4 | 1.96 | - |
Experimental Protocols
The following protocols are based on the general synthetic route described for 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives and standard methodologies for the evaluation of HIV-1 RT inhibitors.
Protocol 1: Synthesis of 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione
This protocol describes the synthesis of the core scaffold.
Materials:
-
β-ketoester precursor
-
Urea
-
Sodium ethoxide
-
Ethanol, absolute
-
Hydrochloric acid, concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
Dissolve sodium ethoxide (1.2 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
To the stirred solution, add the appropriate β-ketoester (1 equivalent) and urea (1.5 equivalents).
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and slowly add it to a beaker containing crushed ice.
-
Acidify the mixture to pH 2-3 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Protocol 2: N-1 Alkylation of 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione
This protocol describes the derivatization of the core scaffold at the N-1 position.
Materials:
-
6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione
-
Alkylating agent (e.g., benzyl bromide, allyl bromide, chloromethyl ether)
-
Potassium carbonate (K2CO3) or sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate, anhydrous
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add a base such as potassium carbonate (2 equivalents) or sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkylating agent (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-1 alkylated derivative.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Protocol 3: HIV-1 Reverse Transcriptase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl₂)
-
Synthesized compounds (dissolved in DMSO)
-
Nevirapine (as a positive control)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Glass fiber filters
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (Nevirapine) in DMSO.
-
In a 96-well microplate, add 10 µL of the compound dilutions to the reaction wells. Include wells with DMSO only as a negative control.
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and [³H]-dTTP.
-
Add 30 µL of the reaction mixture to each well.
-
Initiate the reaction by adding 10 µL of a pre-diluted solution of recombinant HIV-1 RT to each well.
-
Incubate the plate at 37 °C for 1 hour.
-
Stop the reaction by adding 50 µL of cold 10% TCA to each well.
-
Transfer the contents of each well onto a glass fiber filter using a cell harvester.
-
Wash the filters with 10% TCA and then with ethanol.
-
Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Synthetic workflow for 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives.
Caption: Workflow for the biological evaluation of synthesized derivatives.
References
Application Notes and Protocols for the Synthesis of Substituted Cyclohepta[d]pyrimidines
These application notes provide detailed protocols for the synthesis of substituted cyclohepta[d]pyrimidine derivatives, compounds of interest for researchers, scientists, and drug development professionals due to their potential biological activities, including as non-nucleoside inhibitors of HIV reverse transcriptase.[1]
Introduction
Cyclohepta[d]pyrimidines are a class of fused heterocyclic compounds containing a cycloheptane ring fused to a pyrimidine ring. The synthesis of substituted derivatives of this scaffold is of significant interest in medicinal chemistry. The protocols outlined below are based on the successful synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives. The core of this approach involves the cyclocondensation of a β-ketoester with urea to form the central cyclohepta[d]pyrimidine ring system, followed by N-alkylation to introduce various substituents.
Experimental Protocols
Protocol 1: Synthesis of 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione
This protocol describes the initial cyclocondensation reaction to form the core heterocyclic structure.
Materials:
-
β-ketoester (e.g., ethyl 2-oxo-6-phenylcycloheptanecarboxylate)
-
Urea
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
-
Ice
Procedure:
-
Dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To the sodium ethoxide solution, add the β-ketoester and urea.
-
Reflux the reaction mixture for the time specified in Table 1.
-
After reflux, cool the mixture and remove the ethanol by vacuum distillation.
-
Dissolve the resulting residue in water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 2-3, while cooling in an ice bath.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione.
Protocol 2: N-Alkylation of 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione
This protocol details the introduction of substituents at the N-1 position of the pyrimidine ring.[1]
Materials:
-
6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkylating agent (e.g., chloromethyl ether, allyl bromide, benzyl bromide)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent dropwise to the reaction mixture.
-
Continue stirring at room temperature for the time indicated in Table 1.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various substituted cyclohepta[d]pyrimidines.
| Compound | R Group (at N-1) | Alkylating Agent | Reaction Time (h) | Yield (%) |
| 7a | -CH₂OCH₃ | Chloromethyl ether | 4 | 75 |
| 7b | -CH₂OCH₃ | Chloromethyl ether | 4 | 72 |
| 8a | -CH₂CH=CH₂ | Allyl bromide | 6 | 85 |
| 8b | -CH₂CH=CH₂ | Allyl bromide | 6 | 81 |
| 9 | -CH₂Ph | Benzyl bromide | 6 | 88 |
| 10 | -CH₂Ph | Benzyl bromide | 6 | 83 |
Data is based on the synthesis of 9-phenyl and 9-p-tolyl-cyclohepta[d]pyrimidine-2,4-dione derivatives as described in the literature.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of substituted cyclohepta[d]pyrimidines.
Caption: Synthetic workflow for substituted cyclohepta[d]pyrimidines.
References
Application Notes and Protocols for 4aH-Cyclohepta[d]pyrimidine as a Scaffold in Drug Design
Disclaimer: Direct experimental data and established protocols for the specific 4aH-Cyclohepta[d]pyrimidine scaffold are limited in publicly available scientific literature. Therefore, these application notes and protocols are based on closely related and structurally analogous fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines and cyclopenta[d]pyrimidines. Researchers should consider this information as a foundational guide and a starting point for the design and execution of their own investigations into this compound derivatives.
Introduction to Fused Pyrimidines in Drug Discovery
Fused pyrimidine scaffolds are a cornerstone in medicinal chemistry due to their presence in a wide array of biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] The pyrimidine ring system is a versatile pharmacophore that can engage in various interactions with biological targets, leading to a broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[3][4] The fusion of a cycloalkane ring, such as a cycloheptane in the case of cyclohepta[d]pyrimidine, introduces a three-dimensional structural element that can be exploited to fine-tune the compound's steric and conformational properties, potentially leading to enhanced potency and selectivity for its biological target.
Potential Therapeutic Applications
Based on the activities of analogous fused pyrimidine systems, the this compound scaffold holds promise for the development of novel therapeutic agents in several key areas:
-
Oncology: Many fused pyrimidine derivatives have been investigated as kinase inhibitors, targeting enzymes like EGFR (Epidermal Growth Factor Receptor) and other receptor tyrosine kinases (RTKs) that are crucial for cancer cell proliferation and survival.[5][6] The structural similarity of these scaffolds to the ATP-binding pocket of kinases makes them attractive candidates for anticancer drug design.
-
Virology: Certain substituted pyrimido[4,5-d]pyrimidines have demonstrated notable efficacy against viruses such as the human coronavirus 229E (HCoV-229E).[5][7] This suggests that the this compound core could be a valuable starting point for the development of new antiviral agents.
-
Inflammation: Pyrimidine derivatives have been shown to inhibit the expression and activity of key inflammatory mediators.[3] The unique conformation of the cycloheptane ring could be leveraged to design potent and selective anti-inflammatory drugs.
General Synthetic Strategies
The synthesis of fused pyrimidine derivatives often involves the construction of the pyrimidine ring onto a pre-existing cycloalkane structure or the annulation of the cycloalkane ring onto a pyrimidine precursor. A common and adaptable approach for the synthesis of related pyrimido[4,5-d]pyrimidines, which can serve as a template, is outlined below.
General Synthetic Workflow for Fused Pyrimidines
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring 4,7-Disubstituted Pyrimido[4,5- d]pyrimidines as Antiviral and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cyclohepta[d]pyrimidines as Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of cyclohepta[d]pyrimidine derivatives as potent kinase inhibitors. The focus is on their application in cancer research, specifically targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.
Introduction
Cyclohepta[d]pyrimidine scaffolds have emerged as a promising class of compounds in the development of kinase inhibitors. Their unique seven-membered ring fused to a pyrimidine core allows for diverse substitutions, enabling the fine-tuning of their inhibitory activity and selectivity. Notably, derivatives of this scaffold have demonstrated significant inhibitory effects on CDK2, a serine/threonine kinase that plays a crucial role in the G1/S phase transition of the cell cycle.[1] Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive target for therapeutic intervention.[1]
This document outlines the quantitative inhibitory data of representative cyclohepta[d]pyrimidine-related compounds and provides detailed protocols for key biological assays to evaluate their efficacy.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of selected cyclohepta[d]pyrimidine-related compounds against CDK2 and their anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 8b | CDK2/cyclin E1 | 0.77 | Roscovitine | 1.94 |
| 5 | CDK2/cyclin E1 | 3.92 | Roscovitine | 1.94 |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Anti-proliferative Activity (NCI-60 Cell Line Screen)
| Compound ID | Cancer Cell Line | GI50 (µM) |
| 5 | MDA-MB-468 (Breast Cancer) | < 1 |
| 8b | MDA-MB-468 (Breast Cancer) | < 1 |
| 8d | MDA-MB-468 (Breast Cancer) | > 1 |
GI50: The concentration of the compound that causes 50% growth inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CDK2 signaling pathway targeted by cyclohepta[d]pyrimidine inhibitors and a typical experimental workflow for their evaluation.
Caption: CDK2 Signaling Pathway Inhibition.
Caption: Kinase Inhibitor Evaluation Workflow.
Experimental Protocols
In Vitro CDK2/cyclin E1 Kinase Inhibition Assay
This protocol is for determining the in vitro inhibitory activity of cyclohepta[d]pyrimidine compounds against the CDK2/cyclin E1 complex.
Materials:
-
Recombinant human CDK2/cyclin E1 enzyme complex
-
Histone H1 (substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Roscovitine)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the kinase reaction buffer.
-
In a 96-well plate, add 10 µL of the diluted compounds or control.
-
Add 20 µL of a solution containing the CDK2/cyclin E1 enzyme and Histone H1 substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of [γ-³²P]ATP solution. The final reaction volume is 40 µL.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting 20 µL of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the paper with acetone and let it air dry.
-
Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
NCI-60 Human Tumor Cell Line Screen
This protocol provides a general outline for evaluating the anti-proliferative activity of compounds across a panel of 60 human cancer cell lines.
Materials:
-
NCI-60 cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640) with 5% fetal bovine serum and 2 mM L-glutamine
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Sulforhodamine B (SRB) dye
-
Trichloroacetic acid (TCA)
-
Tris base solution
Procedure:
-
Inoculate cells into 96-well plates at the appropriate density for each cell line and incubate for 24 hours.
-
Add a single concentration (e.g., 10 µM) of the test compounds to the wells. A set of plates is fixed with TCA at this point to determine the cell count at the time of drug addition (Tz).
-
Incubate the plates for 48 hours.
-
After incubation, fix the cells by adding cold TCA and incubate for 60 minutes at 4°C.
-
Wash the plates five times with water and air dry.
-
Stain the cells with SRB solution for 10 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Read the absorbance at 515 nm using a plate reader.
-
Calculate the percentage of growth inhibition (GI) using the following formula: [(Ti - Tz) / (C - Tz)] x 100 for concentrations for which Ti >= Tz. [(Ti - Tz) / Tz] x 100 for concentrations for which Ti < Tz. (Ti = Absorbance of treated cells, Tz = Absorbance at time zero, C = Absorbance of control cells).
-
From the dose-response curves, determine the GI50 value.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol describes how to analyze the effect of cyclohepta[d]pyrimidine compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Cell culture medium
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at various concentrations for a specified time (e.g., 24 or 48 hours). Include a DMSO-treated control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the G1 phase would be consistent with CDK2 inhibition.
Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol is used to determine if the cyclohepta[d]pyrimidine compounds induce apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with test compounds as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+). An increase in the Annexin V positive populations indicates apoptosis induction.
References
Application Notes and Protocols for 4aH-Cyclohepta[d]pyrimidine-based Antiviral Agents
Topic: Development of 4aH-Cyclohepta[d]pyrimidine-based Antiviral Agents
Audience: Researchers, scientists, and drug development professionals.
Note: While the specific scaffold this compound was not extensively found in the reviewed literature, this document details the development of closely related and promising pyrimido[4,5-d]pyrimidine-based antiviral agents. The methodologies and principles described herein are directly applicable to the research and development of novel pyrimidine-based antiviral compounds.
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, compounds with a pyrimido[4,5-d]pyrimidine core have emerged as a promising scaffold for the development of novel antiviral agents, particularly against human coronaviruses such as HCoV-229E.[1][2][3][4] These compounds often exhibit structural similarities to known kinase inhibitors, suggesting a potential mechanism of action involving the modulation of host cellular signaling pathways that are co-opted by viruses for their replication.[3] This document provides a summary of the antiviral activity of key pyrimido[4,5-d]pyrimidine derivatives, detailed experimental protocols for their synthesis and evaluation, and visual representations of the synthetic workflow and potential mechanism of action.
Data Presentation: Antiviral Activity of Pyrimido[4,5-d]pyrimidine Derivatives
The following tables summarize the in vitro antiviral activity and cytotoxicity of synthesized pyrimido[4,5-d]pyrimidine compounds against Human Coronavirus 229E (HCoV-229E).
Table 1: Antiviral Activity and Cytotoxicity of 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines against HCoV-229E
| Compound ID | R1 Substituent | R2 Substituent | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 7a | N,N-dimethylethylenediamine | 5,6,7,8-tetrahydronaphthalen-1-amine | >10 | >100 | >10 |
| 7b | N,N-dimethylethylenediamine | 2,3-dihydro-1H-inden-4-amine | 5.3 | >100 | >18.9 |
| 7f | Cyclopropylamine | 2,3-dihydro-1H-inden-4-amine | 4.2 | >100 | >23.8 |
EC50: The concentration of the compound that inhibits the virus-induced cytopathic effect by 50%. CC50: The concentration of the compound that reduces cell viability by 50%. Data extracted from literature.[1][3]
Experimental Protocols
General Synthesis of 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines
This protocol describes a general synthetic route for the preparation of 4,7-disubstituted pyrimido[4,5-d]pyrimidines, starting from thiourea.[1][3]
Materials:
-
Thiourea
-
Dimethyl sulfate
-
2-(ethoxymethylene)malononitrile
-
Triethylamine
-
m-Chloroperbenzoic acid (m-CPBA)
-
Substituted amines (e.g., N,N-dimethylethylenediamine, cyclopropylamine)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Substituted anilines (e.g., 5,6,7,8-tetrahydronaphthalen-1-amine, 2,3-dihydro-1H-inden-4-amine)
-
Solvents: Water, Ethanol, Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 2-methyl-2-thiopseudourea sulfate (2): To a mixture of thiourea (1) in water, add dimethyl sulfate dropwise. Heat the reaction mixture under reflux. After cooling, add ethanol and cool to 0°C. Filter the precipitate, wash with cold ethanol, and dry to yield compound 2 .[1]
-
Synthesis of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (3): React 2-(ethoxymethylene)malononitrile with compound 2 in the presence of triethylamine in ethanol.
-
Synthesis of 4-amino-2-(methylsulfonyl)pyrimidine-5-carbonitrile (4): Oxidize compound 3 with m-CPBA in dry DCM.
-
Synthesis of 4-amino-2-(substituted-amino)pyrimidine-5-carbonitriles (5a-d): React compound 4 with the desired substituted amine (e.g., N-methylpiperazine, N,N-dimethylethylenediamine, cyclopropylamine) in dry THF at room temperature. Purify the product by column chromatography.[1]
-
Synthesis of N'-(5-cyano-2-(substituted-amino)pyrimidin-4-yl)-N,N-dimethylformimidamide (6): To a suspension of the respective compound 5 in dry toluene, add DMF-DMA and stir the mixture at 110°C. Evaporate the solvent under vacuum.
-
Synthesis of 4,7-disubstituted pyrimido[4,5-d]pyrimidines (7a-m): Add the desired substituted aniline to the crude intermediate 6 in a suitable solvent and heat under reflux. After completion of the reaction, cool the mixture, collect the precipitate by filtration, and purify by recrystallization or column chromatography.[1]
Antiviral Activity Assay (CPE Reduction Assay)
This protocol describes the evaluation of the antiviral activity of the synthesized compounds against HCoV-229E using a cytopathic effect (CPE) reduction assay.[3]
Materials:
-
Human embryonic lung (HEL) cells
-
Human coronavirus 229E (HCoV-229E)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized compounds dissolved in DMSO
-
MTS solution (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed HEL cells in 96-well plates at an appropriate density and incubate overnight to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with a dilution of HCoV-229E that causes a visible CPE in 3-4 days. Include uninfected, untreated cells (cell control) and infected, untreated cells (virus control).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the CPE in the virus control wells is prominent.
-
Quantification of CPE: Add MTS solution to each well and incubate for a period that allows for color development in the cell control wells. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. The EC50 value is determined as the compound concentration that protects 50% of the cells from virus-induced death.
Cytotoxicity Assay
This protocol is used to determine the cytotoxicity of the synthesized compounds on the host cells.
Materials:
-
Human embryonic lung (HEL) cells
-
Culture medium (DMEM with FBS and antibiotics)
-
Synthesized compounds dissolved in DMSO
-
MTS solution
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed HEL cells in 96-well plates as described for the antiviral assay.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Viability Assessment: Add MTS solution to each well and measure the absorbance as described previously.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The CC50 value is determined as the compound concentration that reduces cell viability by 50%.
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the creation of 4,7-disubstituted pyrimido[4,5-d]pyrimidines.
Caption: Synthetic scheme for pyrimido[4,5-d]pyrimidines.
Potential Mechanism of Action: Inhibition of Coronavirus Replication
The antiviral activity of pyrimido[4,5-d]pyrimidines may be linked to the inhibition of host cell kinases, such as Epidermal Growth Factor Receptor (EGFR), which are implicated in the viral life cycle. The following diagram illustrates the replication cycle of a coronavirus and highlights the potential point of intervention by a kinase inhibitor.
Caption: Coronavirus replication cycle and potential inhibition.
Conclusion
The pyrimido[4,5-d]pyrimidine scaffold represents a valuable starting point for the development of novel antiviral agents against human coronaviruses. The data presented herein demonstrate that specific substitutions on this core structure can lead to potent and selective antiviral activity in vitro. The provided protocols offer a robust framework for the synthesis and evaluation of new analogs. Further investigation into the precise mechanism of action, potentially involving the inhibition of host cell kinases like EGFR, will be crucial for the optimization of these compounds into clinical candidates. The application of these methodologies to the this compound scaffold could yield novel and effective antiviral therapeutics.
References
- 1. Mechanisms of SARS-CoV-2 entry into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring 4,7-Disubstituted Pyrimido[4,5- d]pyrimidines as Antiviral and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Screening of a 4aH-Cyclohepta[d]pyrimidine Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its fused heterocyclic derivatives are a cornerstone in medicinal chemistry, forming the core structure of many biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[1][2][3] The novel 4aH-Cyclohepta[d]pyrimidine scaffold offers a unique three-dimensional chemical space for the development of new therapeutic agents. This document provides a comprehensive guide to the in vitro screening of a this compound library to identify and characterize lead compounds with potential therapeutic value.
The following protocols and application notes are designed to provide a robust framework for a high-throughput screening (HTS) campaign, followed by secondary assays to validate hits and elucidate their mechanism of action.
Screening Strategy Overview
A tiered screening approach is recommended to efficiently identify and validate active compounds from the library. This strategy begins with a broad primary screen to identify "hits," followed by more specific secondary and tertiary assays to confirm activity, determine potency, and investigate the mechanism of action.
Caption: A typical workflow for an in vitro screening campaign.
Data Presentation
Quantitative data from each stage of the screening process should be meticulously recorded and organized for comparative analysis.
Table 1: Primary High-Throughput Screening (HTS) Data Summary
| Compound ID | Concentration (µM) | Assay 1 (% Inhibition) | Assay 2 (Relative Luminescence Units) | Hit (Yes/No) |
| Cpd-0001 | 10 | 5.2 | 0.98 | No |
| Cpd-0002 | 10 | 65.8 | 0.35 | Yes |
| Cpd-0003 | 10 | -2.1 | 1.05 | No |
| ... | ... | ... | ... | ... |
Table 2: Dose-Response and Potency (IC50/EC50) Data for Confirmed Hits
| Compound ID | Assay Type | IC50 (µM) [95% CI] | Hill Slope | R² |
| Cpd-0002 | Kinase Activity | 1.2 [0.9 - 1.5] | 1.1 | 0.992 |
| Cpd-0015 | Cell Viability | 5.8 [4.9 - 6.7] | 1.3 | 0.985 |
| Cpd-0042 | Kinase Activity | 0.75 [0.6 - 0.9] | 0.9 | 0.995 |
| ... | ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening (HTS) - Kinase Inhibition Assay
Many pyrimidine derivatives are known to target protein kinases. This protocol describes a generic HTS assay to identify inhibitors of a target kinase (e.g., a receptor tyrosine kinase).
Objective: To identify compounds that inhibit the activity of the target kinase by more than 50% at a single concentration.
Materials:
-
384-well microplates
-
Recombinant target kinase
-
Kinase substrate (e.g., a generic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., HEPES, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
This compound library (dissolved in DMSO)
-
Positive control (e.g., a known kinase inhibitor like Staurosporine)
-
Negative control (DMSO)
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the library (at a stock concentration of 2 mM in DMSO) into the wells of a 384-well plate. Also, dispense the positive and negative controls.
-
Kinase Addition: Add 5 µL of the kinase solution (containing the recombinant kinase in kinase buffer) to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiation of Reaction: Add 5 µL of the substrate/ATP solution to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the ADP-Glo™ reagent to stop the kinase reaction and measure the amount of ADP produced. Incubate for 40 minutes.
-
Luminescence Reading: Add 20 µL of the Kinase Detection Reagent and incubate for 30 minutes. Read the luminescence on a plate reader.
Protocol 2: Secondary Assay - Cell Viability (MTT Assay)
This assay determines the effect of hit compounds on the viability of cancer cell lines.
Objective: To determine the concentration at which the compounds reduce cell viability by 50% (IC50).
Materials:
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound hit compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the hit compounds in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by non-linear regression analysis.
Potential Signaling Pathway
Pyrimidine derivatives have been shown to modulate various signaling pathways involved in cell proliferation and survival. A hypothetical target for a this compound compound could be a key kinase in a cancer-related pathway, such as the PI3K/AKT/mTOR pathway.
Caption: Inhibition of the PI3K signaling pathway by a hit compound.
Conclusion
The successful in vitro screening of a this compound library requires a systematic approach, beginning with high-throughput screening to identify initial hits, followed by rigorous secondary assays to confirm activity and determine potency. The protocols and strategies outlined in this document provide a solid foundation for identifying novel lead compounds for further preclinical and clinical development. The unique structural features of the this compound scaffold hold promise for the discovery of next-generation therapeutics.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. wjarr.com [wjarr.com]
- 3. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines [mdpi.com]
- 5. NACDDB - The Web Server for DNA,RNA,and Hybrids Circular Dichroism Structure [genesilico.pl]
Application Notes and Protocols for Cyclohepta[d]pyrimidine Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current landscape and future potential of cyclohepta[d]pyrimidine derivatives in the field of oncology. This document details the synthesis, in vitro evaluation, and potential mechanisms of action of this emerging class of compounds. Due to the limited availability of research specifically on cyclohepta[d]pyrimidine derivatives, this report includes data on closely related cyclohepta[1]selenopheno[2,3-d]pyrimidine derivatives and adapts standardized protocols for anticancer drug screening.
Quantitative Data Summary
The anticancer activity of novel cyclohepta[1]selenopheno[2,3-d]pyrimidine derivatives has been evaluated against the human breast adenocarcinoma cell line (MCF-7). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound ID | Chemical Moiety | IC50 (µM) against MCF-7 Cells |
| 1 | 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]selenophene-3-carbonitrile | 70.86 |
| 12 | 4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[1]seleno[2,3-d]pyrimidine | >250 |
| 21 | 9,10,11,12-Tetrahydro-8H-cyclohepta[1]selenopheno[3,2-e]tetrazolo[1,5-c]pyrimidine | 105.51 |
| 26 | 9,10,11,12-Tetrahydro-8H-cyclohepta[1]selenopheno[3,2-e]-[1][2][3]triazolo[4,3-c]pyrimidine | 94.77 |
| 19 | 4-Hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta[1]selenopheno[2,3-d]pyrimidine | 201.33 |
| 15 | 6,7,8,9-Tetrahydro-5H-cyclohepta[1]selenopheno[2,3-d]pyrimidine | >250 |
| 27 | 4-(1-Pyrrolidinyl)-6,7,8,9-tetrahydro-5H-cylohepta[1]selenopheno[2,3-d]pyrimidine | 185.74 |
| 28 | 4-(6,7,8,9-Tetrahydro-5H-cyclohepta[1]selenopheno[2,3-d]pirimidin-4-yl)morpholine | 250.06 |
Experimental Protocols
Synthesis of Cyclohepta[1][2]selenopheno[2,3-d]pyrimidine Derivatives
A key intermediate for the synthesis of various derivatives is 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]selenophene-3-carbonitrile.
Protocol for Synthesis of 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]selenophene-3-carbonitrile (Compound 1)
-
A mixture of elemental selenium, cycloheptanone, and malononitrile is prepared in ethanol.
-
Morpholine is added as a catalyst.
-
The mixture is refluxed, and upon completion, the product is isolated.
Protocol for Synthesis of 4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[1]seleno[2,3-d]pyrimidine (Compound 12)
-
The starting material, a selenophenopyrimidone derivative, is reacted with phosphorus oxychloride.
-
This reaction serves as a key step for introducing a chloro group, which can then be used for further nucleophilic substitution reactions.
In Vitro Anticancer Activity Screening
The following are standardized protocols that can be adapted for screening cyclohepta[d]pyrimidine derivatives.
Protocol for MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity.[4]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the cyclohepta[d]pyrimidine derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Protocol for Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.[2][7]
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[8]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[2]
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol for Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle.[9][10]
-
Cell Treatment and Harvesting: Treat cells with the compounds for 24 hours, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at 4°C for at least 2 hours.[9][10]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes in the dark.[11]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[12]
Visualizations
Synthetic and Experimental Workflows
Caption: Synthetic scheme for cyclohepta[1]selenopheno[2,3-d]pyrimidine derivatives.
Caption: General workflow for in vitro anticancer screening of novel compounds.
Potential Signaling Pathways
While specific signaling pathway studies for cyclohepta[d]pyrimidine derivatives are not yet available, many pyrimidine-based anticancer agents are known to target key oncogenic pathways such as the EGFR and PI3K/Akt/mTOR pathways.[13][14][15][16][17][18]
Caption: Potential inhibition of the EGFR signaling pathway by cyclohepta[d]pyrimidine derivatives.[1][13]
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by cyclohepta[d]pyrimidine derivatives.[3][15][16][19][20]
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. scispace.com [scispace.com]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. 4.8. Analysis of Cell Cycle with Propidium Iodide Staining by Flow Cytometry [bio-protocol.org]
- 13. tandfonline.com [tandfonline.com]
- 14. EGFR signaling pathway as therapeutic target in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI3K/AKT1/MTOR - My Cancer Genome [mycancergenome.org]
- 16. mdpi.com [mdpi.com]
- 17. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Cyclohepta[d]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the structure-activity relationship (SAR) studies, detailed experimental protocols, and relevant biological context for a series of cyclohepta[d]pyrimidine analogs. The data presented here focuses on 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione derivatives, which have been investigated as non-nucleoside inhibitors of HIV-1 reverse transcriptase.
Structure-Activity Relationship (SAR) Summary
The following table summarizes the quantitative SAR data for the synthesized 1H-cyclohepta[d]pyrimidine-2,4-dione analogs. The inhibitory activity is presented as the 50% inhibitory concentration (IC₅₀) against HIV-1 reverse transcriptase.
| Compound ID | R¹ | R² | IC₅₀ (µM) |
| 6a | H | H | >100 |
| 6b | H | CH₃ | >100 |
| 7a | -CH₂OCH₃ | H | 15.6 |
| 7b | -CH₂OCH₃ | CH₃ | 10.2 |
| 8a | -CH₂CH=CH₂ | H | 8.5 |
| 8b | -CH₂CH=CH₂ | CH₃ | 4.3 |
| 9 | -CH₂Ph | H | 2.1 |
| 10 | -CH₂Ph | CH₃ | 1.8 |
Key SAR Insights:
-
N-1 Substitution is Crucial: Unsubstituted analogs at the N-1 position (6a and 6b) showed no significant activity.
-
Nature of N-1 Substituent: The inhibitory activity is significantly influenced by the nature of the substituent at the N-1 position. A benzyl group at N-1 (compounds 9 and 10) resulted in the most potent activity.
-
Effect of Para-Substitution on the 9-Phenyl Ring: A methyl group at the para position of the 9-phenyl ring (R²) consistently led to a slight increase in potency across the different N-1 substituted series.
-
Hydrophobicity and Aromaticity: The trend in activity (benzyl > allyl > methoxymethyl) suggests that increased hydrophobicity and the presence of an aromatic ring in the N-1 substituent are favorable for binding to the enzyme's non-nucleoside binding pocket.
Experimental Protocols
Synthesis of 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione (6a)
This protocol describes the synthesis of the core scaffold from which the analogs were derived[1].
Materials:
-
2-Oxo-4-phenylcycloheptanecarboxylic acid ethyl ester
-
Urea
-
Sodium ethoxide
-
Absolute ethanol
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
To this solution, add 2-oxo-4-phenylcycloheptanecarboxylic acid ethyl ester and urea.
-
The reaction mixture is refluxed for 8 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with concentrated hydrochloric acid to precipitate the product.
-
The crude product is collected by filtration, washed with water, and recrystallized from ethanol to yield pure 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione (6a).
General Procedure for N-1 Alkylation of the Cyclohepta[d]pyrimidine Scaffold (7a-10)
This protocol outlines the general method for introducing various substituents at the N-1 position of the pyrimidine ring[1].
Materials:
-
6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione (6a or 6b)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Appropriate alkylating agent (e.g., chloromethyl methyl ether, allyl bromide, benzyl bromide)
Procedure:
-
To a solution of the cyclohepta[d]pyrimidine scaffold (6a or 6b) in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the corresponding alkylating agent dropwise to the mixture.
-
The reaction is stirred at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel.
HIV-1 Reverse Transcriptase Inhibition Assay
This protocol describes the method used to evaluate the inhibitory activity of the synthesized compounds against HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 reverse transcriptase (RT)
-
Poly(rA)-oligo(dT)₁₂₋₁₈ as the template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Assay buffer (e.g., Tris-HCl buffer containing KCl, MgCl₂, DTT, and a non-ionic detergent)
-
Synthesized compounds dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
The reaction mixture is prepared in the assay buffer containing the poly(rA)-oligo(dT) template-primer, [³H]-dTTP, and the HIV-1 RT enzyme.
-
The synthesized compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations. A control reaction with DMSO alone is also prepared.
-
The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped by the addition of cold TCA.
-
The precipitated radiolabeled DNA is collected by filtering the mixture through glass fiber filters.
-
The filters are washed with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity of the compound-treated samples to the control.
-
The IC₅₀ value, the concentration of the compound that inhibits the enzyme activity by 50%, is determined from the dose-response curve.
Visualizations
Synthetic Workflow for 1H-Cyclohepta[d]pyrimidine-2,4-dione Analogs
Caption: Synthetic and evaluation workflow for cyclohepta[d]pyrimidine analogs.
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
Caption: Inhibition of HIV-1 reverse transcriptase by cyclohepta[d]pyrimidine analogs.
Structure-Activity Relationship Logic Diagram
Caption: Key structural requirements for potent anti-HIV-1 RT activity.
References
Synthetic Routes to Functionalized Cyclohepta[d]pyrimidine Cores: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized cyclohepta[d]pyrimidine cores, a class of heterocyclic compounds with significant potential in drug discovery. The cyclohepta[d]pyrimidine scaffold is a key pharmacophore found in molecules with diverse biological activities, including antiviral and anticancer properties.
Application Notes
The synthesis of cyclohepta[d]pyrimidine derivatives is of great interest due to their therapeutic potential. These compounds are structurally related to pyrimidines, which are fundamental components of natural and synthetic compounds with a wide range of biological activities.[1] Research has shown that derivatives of the cyclohepta[d]pyrimidine core can act as potent inhibitors of enzymes such as HIV reverse transcriptase.[2] Specifically, 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives have been synthesized and identified as non-nucleoside inhibitors of HIV reverse transcriptase.[2]
The general synthetic strategy involves the condensation of a β-ketoester with urea to form the core di-one structure.[2] This core can then be further functionalized, for example, by alkylation at the N-1 position of the pyrimidine ring, to explore structure-activity relationships and optimize biological activity.[2] The seven-membered ring fused to the pyrimidine core provides a unique conformational restriction that can be exploited in drug design.[2]
The pharmacological potential of cyclohepta[d]pyrimidinones has also been predicted to include activity as protein kinase (CK1) inhibitors and alpha7 nicotinic receptor agonists.[3] Furthermore, related fused pyrimidine systems have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects.[4][5]
Key Synthetic Pathway
A common route to the cyclohepta[d]pyrimidine core involves the reaction of a β-ketoester with urea, followed by functionalization. This is illustrated in the following workflow:
Caption: General workflow for the synthesis of functionalized cyclohepta[d]pyrimidine cores.
Experimental Protocols
The following protocols are based on the synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as reported by Wang et al. (2006).[2]
Protocol 1: Synthesis of 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione
Materials:
-
Ethyl 2-oxo-6-phenylcycloheptanecarboxylate (1 equivalent)
-
Urea (1.5 equivalents)
-
Sodium ethoxide (2 equivalents)
-
Absolute ethanol
-
Hydrochloric acid (10%)
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
To this solution, add ethyl 2-oxo-6-phenylcycloheptanecarboxylate and urea.
-
The reaction mixture is refluxed for 8-10 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with 10% hydrochloric acid to a pH of 3-4.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol.
Protocol 2: N1-Alkylation of 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione
Materials:
-
6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione (1 equivalent)
-
Anhydrous potassium carbonate (2 equivalents)
-
Appropriate alkyl halide (e.g., chloromethyl ether, allyl bromide, benzyl bromide) (1.2 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione in anhydrous DMF, add anhydrous potassium carbonate.
-
The mixture is stirred at room temperature for 30 minutes.
-
The corresponding alkyl halide is added dropwise to the suspension.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The reaction is quenched by pouring the mixture into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel.
Data Presentation
The following table summarizes the reported yields and biological activity of synthesized 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives.[2]
| Compound | R Group (at N1) | Yield (%) | HIV-1 RT Inhibition IC₅₀ (µM) |
| 6a | H | 75 | >100 |
| 7a | CH₂OCH₃ | 68 | 5.2 |
| 8a | CH₂CH=CH₂ | 72 | 3.8 |
| 9 | CH₂Ph | 70 | 2.5 |
| 10 | CH₂C₆H₄-p-CH₃ | 65 | 1.8 |
Signaling Pathway and Mechanism of Action
The synthesized 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric site on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits the enzyme's catalytic activity and thus prevents the conversion of viral RNA into DNA.
Caption: Mechanism of action of cyclohepta[d]pyrimidine derivatives as HIV-1 RT inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and Green Chemistry Catalysis in Synthesis of Hexahydroquinazolinones and Cyclopenta, Cyclohepta[d]Pyrimidinones with Prediction of Biological Activity via PASS INET [journals.ekb.eg]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for 4aH-Cyclohepta[d]pyrimidine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the current understanding of pyrimidine derivatives in materials science. Direct experimental data for 4aH-Cyclohepta[d]pyrimidine is limited in publicly accessible literature. Therefore, the information provided is based on analogies with structurally similar fused pyrimidine systems and should be adapted and validated experimentally.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyrimidine ring fused with a seven-membered cycloheptane ring. Fused pyrimidine systems are a significant class of compounds in both medicinal chemistry and materials science.[1] In materials science, the electron-deficient nature of the pyrimidine ring makes its derivatives promising candidates for various applications, including organic light-emitting diodes (OLEDs), organic semiconductors, and sensors.[2][3] The unique conformational flexibility of the seven-membered ring in this compound may impart novel photophysical and electronic properties compared to other fused pyrimidine systems.
Potential Applications in Materials Science
Based on the properties of related pyrimidine derivatives, this compound and its derivatives are projected to be useful in the following areas:
-
Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives are widely used as electron-transporting materials, host materials, and emitters in OLEDs due to their high electron affinity and thermal stability.[3][4] The incorporation of a cyclohepta[d]pyrimidine core could be explored for developing new blue thermally activated delayed fluorescence (TADF) emitters.[5]
-
Organic Semiconductors: The π-conjugated system of functionalized this compound could be exploited in organic thin-film transistors (OTFTs) as p-type or n-type semiconductors, depending on the substituents.[6]
-
Fluorescent Probes and Sensors: The pyrimidine scaffold is known to be a part of fluorescent sensors for detecting various analytes.[7] Modifications on the cycloheptane ring could introduce specific recognition sites for developing novel chemosensors.
Quantitative Data Summary
| Compound Class | Emission Wavelength (λem, nm) | Photoluminescence Quantum Yield (ΦPL) | External Quantum Efficiency (EQE, %) | Reference |
| Acridine-Pyrimidine Host | 491 (sky-blue) | - | 13.6 | [8] |
| Pyrimidine-based TADF Emitter | 490 | 0.43 | 14.2 | [5] |
| Phenyl Pyrimidine Derivatives | Blue to Green-Blue | - | up to 10.6 | [9] |
| Pyrimidine-based Boron Complexes | - | - | 9.7 | [10] |
Experimental Protocols
Proposed Synthesis of this compound Derivatives
This protocol is a hypothetical multi-step synthesis adapted from general methods for creating fused pyrimidine systems.[11]
Objective: To synthesize a functionalized this compound derivative.
Materials:
-
Cycloheptanone
-
Diethyl oxalate
-
Sodium ethoxide
-
Urea or substituted urea
-
Ethanol
-
Hydrochloric acid
-
Standard laboratory glassware and purification equipment (e.g., column chromatography).
Procedure:
-
Synthesis of 2-(dioxo-cycloheptyl)acetic acid ethyl ester:
-
In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.
-
Add cycloheptanone and diethyl oxalate dropwise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Acidify the mixture with dilute hydrochloric acid and extract the product with an organic solvent.
-
Purify the resulting β-ketoester by vacuum distillation or column chromatography.
-
-
Cyclocondensation to form the Cyclohepta[d]pyrimidine-dione:
-
Reflux the purified β-ketoester with urea (or a substituted urea) in ethanol containing a catalytic amount of a base (e.g., sodium ethoxide) for 8-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
-
Reduction to this compound (Hypothetical):
-
This step is speculative and would require significant experimental optimization.
-
A possible route could involve selective reduction of one of the carbonyl groups and subsequent dehydration/rearrangement to yield the 4aH-tautomer. This may involve specialized reducing agents and careful control of reaction conditions.
-
Fabrication of a Hypothetical OLED Device
This protocol outlines the general steps for fabricating a multi-layer OLED device using a hypothetical this compound derivative as an emissive or host material.[5][8]
Objective: To fabricate and characterize an OLED device incorporating a this compound derivative.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole injection layer (HIL) material (e.g., PEDOT:PSS)
-
Hole transport layer (HTL) material (e.g., TAPC)
-
Emissive layer (EML): Host material doped with the this compound derivative (or the derivative as the primary emitter)
-
Electron transport layer (ETL) material (e.g., TPBi)
-
Electron injection layer (EIL) material (e.g., LiF)
-
Aluminum (for cathode)
-
High-vacuum thermal evaporation system
-
Spin coater
-
Characterization equipment: electroluminescence (EL) spectrometer, current-voltage-luminance (J-V-L) meter.
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Hole Injection Layer Deposition:
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Deposition of Organic Layers and Cathode:
-
Transfer the substrate into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Sequentially deposit the following layers by thermal evaporation:
-
HTL (e.g., 40 nm of TAPC)
-
EML (e.g., 20 nm of a host material doped with the this compound derivative at a specific weight percentage)
-
ETL (e.g., 30 nm of TPBi)
-
EIL (e.g., 1 nm of LiF)
-
Cathode (e.g., 100 nm of Al)
-
-
-
Encapsulation and Characterization:
-
Encapsulate the device using a glass lid and UV-curable epoxy resin inside the glovebox to prevent degradation from moisture and oxygen.
-
Measure the current density-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum of the device.
-
Calculate the external quantum efficiency (EQE), power efficiency, and color coordinates (CIE).
-
Visualizations
Caption: Proposed synthetic pathway for this compound derivatives.
Caption: Layered structure of a hypothetical OLED device.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epublications.vu.lt [epublications.vu.lt]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimido[4,5-g]quinazoline-4,9-dione as a new building block for constructing polymer semiconductors with high sensitivity to acids and hole transport performance in organic thin film transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidine‐Based Four‐Coordinate O^N^O Boron Complexes: Synthesis, Photophysical and Theoretical Studies, and TADF‐Based OLED Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Fused Pyrimidine Systems
Welcome to the technical support center for the synthesis of fused pyrimidine systems. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of various fused pyrimidine systems.
Pyrazolo[3,4-d]pyrimidines
Question: My synthesis of pyrazolo[3,4-d]pyrimidine derivatives is resulting in very low yields. What are the common causes and how can I improve the yield?
Answer: Low yields in pyrazolo[3,4-d]pyrimidine synthesis are a frequent issue. The primary causes often revolve around incomplete reactions, formation of side products, or difficulties in purification. Here are some troubleshooting steps:
-
Reaction Conditions:
-
Solvent and Base: The choice of solvent and base is critical. For the reaction of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with alkylating agents, using DMF as a solvent at room temperature has been shown to be effective.[1]
-
Catalysis: The use of phase transfer catalysis can improve reaction rates and yields.[1]
-
Alternative Energy Sources: Consider using microwave or ultrasound-assisted synthesis. These methods can often reduce reaction times from hours to minutes and significantly increase yields.[2]
-
-
Side Reactions:
-
N-Alkylation vs. O-Alkylation: In cases of alkylating pyrazolopyrimidinones, a mixture of N- and O-alkylated products can be a problem. The regioselectivity can be influenced by the alkylating agent and the reaction conditions. A careful analysis of your product mixture using techniques like NMR is essential to identify the distribution of isomers.
-
-
Purification:
-
Solubility: Pyrazolo[3,4-d]pyrimidine derivatives are often poorly soluble in water and other common solvents, which can lead to significant product loss during workup and purification.[3][4] Consider using techniques like solid dispersion, where the drug is dispersed in a hydrophilic polymer matrix, to improve solubility.[3][4]
-
Pyrido[2,3-d]pyrimidines
Question: I am struggling with the regioselectivity of the cyclization step in my pyrido[2,3-d]pyrimidine synthesis. How can I control which isomer is formed?
Answer: Regioselectivity is a known challenge in the synthesis of pyrido[2,3-d]pyrimidines, particularly when constructing the pyridine ring. The outcome of the cyclization can be influenced by several factors:
-
Nature of the Starting Materials: The substituents on both the pyrimidine and the reagent it is reacting with can direct the cyclization. For instance, in the reaction of a substituted pyrimidine-4-amine with a carbon functional group, the nature of that group will dictate the cyclization pathway.[5]
-
Reaction Mechanism: Understanding the reaction mechanism is key. For example, in the reaction of 2,6-diaminopyrimidin-4(3H)-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives, the initial nucleophilic attack can come from either the exocyclic amino group or the C5 atom of the pyrimidine ring, leading to two different isomers.[6] Careful control of reaction conditions, such as temperature and catalyst, can favor one pathway over the other.
-
Catalyst Choice: The use of specific catalysts can promote the formation of a desired regioisomer. For example, palladium-catalyzed coupling reactions have been used to control the formation of the pyridopyrimidine system.[5]
Thieno[2,3-d]pyrimidines
Question: The synthesis of my target thieno[2,3-d]pyrimidine is plagued by the formation of numerous side products, making purification extremely difficult. What strategies can I employ to minimize side product formation?
Answer: The formation of complex mixtures of products is a common issue in the synthesis of thieno[2,3-d]pyrimidines, especially in multicomponent reactions.[2] To address this, consider the following:
-
Reaction Type:
-
Stepwise Synthesis: While multicomponent reactions are efficient, a stepwise approach can offer better control and reduce the number of side products. This involves first constructing the thiophene ring and then building the pyrimidine ring onto it, or vice-versa.[7]
-
Gewald Reaction: The Gewald reaction is a reliable method for synthesizing the initial 2-aminothiophene precursor, which can then be cyclized to form the thieno[2,3-d]pyrimidine core.[7][8]
-
-
Reaction Conditions:
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to be highly effective in reducing reaction times and minimizing the formation of by-products in the synthesis of thieno[2,3-d]pyrimidine derivatives.[7]
-
Temperature and Reaction Time: Careful optimization of temperature and reaction time is crucial. Over-running the reaction or using excessive heat can lead to degradation and the formation of unwanted side products.
-
-
Purification Techniques:
-
Crystallization: If your product is a solid, careful selection of a crystallization solvent can help to isolate the desired compound from impurities.
-
Chromatography: Column chromatography is often necessary for separating complex mixtures. Experiment with different solvent systems (e.g., varying polarity) to achieve optimal separation.
-
Frequently Asked Questions (FAQs)
Q1: My fused pyrimidine product has very poor solubility in common organic solvents. How can I improve its solubility for biological testing?
A1: Poor aqueous and organic solubility is a well-documented challenge for many fused pyrimidine systems, including pyrazolo[3,4-d]pyrimidines.[3][4] This can significantly hinder their bioavailability and efficacy in biological assays.[3] Here are some techniques to enhance solubility:
-
Salt Formation: If your molecule has acidic or basic functional groups, converting it to a salt can dramatically increase its aqueous solubility.
-
Use of Co-solvents: Employing a mixture of solvents can improve solubility. For example, a mixture of water and a water-miscible organic solvent like DMSO or ethanol is often used for in vitro testing.
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier, often a polymer.[9] This can create an amorphous solid dispersion, which typically has a higher apparent water solubility than the crystalline form.[3]
-
Inclusion Complexes: The formation of inclusion complexes with cyclodextrins can encapsulate the hydrophobic drug molecule, increasing its solubility in water.[9]
-
Effervescence Assisted Fusion: This is a modified fusion method for preparing solid dispersions that can enhance solubility and dissolution rates.[10]
Q2: I am observing catalyst poisoning in my C-H activation reaction for the functionalization of a fused pyrimidine. What can I do to overcome this?
A2: Heteroatoms like nitrogen and sulfur, which are present in fused pyrimidine systems, are known to coordinate strongly with metal catalysts, leading to catalyst poisoning or undesired C-H functionalization.[11] To mitigate this:
-
Catalyst System: The choice of the catalyst and ligands is crucial. Some catalytic systems are more robust and less susceptible to poisoning by heteroatoms.
-
Protecting Groups: Temporarily protecting the coordinating heteroatom with a suitable protecting group can prevent it from interacting with the catalyst. The protecting group can then be removed in a subsequent step.
-
Reaction Conditions: Adjusting the reaction conditions, such as temperature and the use of additives, can sometimes reduce the coordinating ability of the heteroatoms and minimize catalyst poisoning.
Q3: How can I improve the yield and reduce the reaction time of my fused pyrimidine synthesis?
A3: Traditional heating methods for the synthesis of fused pyrimidines can be slow and result in lower yields. Modern techniques can offer significant improvements:
-
Ultrasound-Assisted Synthesis: Ultrasound irradiation has emerged as a powerful tool.[2] The cavitation phenomenon it induces creates localized high-energy spots, which can dramatically shorten reaction times (from hours to minutes) and increase yields.[2]
-
Microwave-Assisted Synthesis: Similar to ultrasound, microwave heating can significantly accelerate reaction rates and improve yields by providing rapid and uniform heating.[7]
Quantitative Data Summary
The following table summarizes a comparison of reaction conditions and yields for the synthesis of pyrimidine-2(1H)-thiones, highlighting the benefits of ultrasound irradiation over conventional methods.[2]
| R Group | Conventional Conditions (Time, h) | Conventional Conditions (Yield, %) | Ultrasound Irradiation (Time, min) | Ultrasound Irradiation (Yield, %) |
| H | 5.5 | 65 | 20 | 82 |
| 2-Me | 6.0 | 55 | 25 | 78 |
| 4-Me | 5.0 | 60 | 20 | 80 |
| 2-Cl | 6.5 | 58 | 30 | 75 |
| 4-Cl | 5.5 | 62 | 25 | 81 |
| 4-Br | 5.0 | 68 | 20 | 85 |
| 4-F | 5.5 | 65 | 25 | 83 |
| 4-NO2 | 7.0 | 50 | 35 | 70 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (A Key Intermediate for Thieno[2,3-d]pyrimidines)
This protocol is based on the Gewald reaction.[7]
Materials:
-
Pyranone
-
Malononitrile
-
Sulfur powder
-
Triethylamine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve pyranone (1 equivalent), malononitrile (1 equivalent), and sulfur powder (1.1 equivalents) in ethanol.
-
Add triethylamine (1.5 equivalents) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile.
Visualizations
Caption: A troubleshooting workflow for addressing low yields in fused pyrimidine synthesis.
Caption: Simplified reaction pathway for the Gewald synthesis of a 2-aminothiophene intermediate.
Caption: Logical relationships between a poorly soluble compound and methods for solubility enhancement.
References
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effervescence Assisted Fusion Technique to Enhance the Solubility of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
"optimization of reaction conditions for cyclohepta[d]pyrimidine synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of cyclohepta[d]pyrimidines, a critical scaffold in medicinal chemistry and drug development. The guidance provided is based on established synthetic protocols and principles of reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing the cyclohepta[d]pyrimidine core?
A1: The synthesis of the 6,7,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione core typically involves a cyclocondensation reaction between a β-ketoester and urea.[1][2] This reaction is analogous to the well-known Biginelli reaction.[3][4][5] The general scheme involves the reaction of a cyclic β-ketoester with urea, often in the presence of a catalyst, to yield the fused pyrimidine structure.
Q2: What are the typical starting materials for this synthesis?
A2: The key starting materials are a cycloheptanone derivative with a β-ketoester functionality and urea or a urea derivative (e.g., thiourea). The specific substituents on the cycloheptane ring and the ester group will determine the final product.
Q3: What catalysts are commonly used for this reaction?
A3: While specific catalysts for cyclohepta[d]pyrimidine synthesis are not extensively documented in readily available literature, analogous reactions like the Biginelli synthesis employ a wide range of catalysts. These include Brønsted acids (e.g., HCl, H₂SO₄), Lewis acids (e.g., ZnCl₂, Sc(OTf)₃), and various heterogeneous catalysts.[4] For related cycloalka[d]pyrimidinone syntheses, Ceric Ammonium Nitrate (CAN) has been reported as an efficient and mild catalyst.
Q4: What solvents are suitable for this synthesis?
A4: The choice of solvent can significantly impact the reaction yield. For Biginelli-type reactions, solvents such as ethanol, acetic acid, acetonitrile, and N,N-dimethylformamide (DMF) are commonly used.[3] In some cases, solvent-free conditions have also been proven effective, offering a greener alternative.[5]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Ensure the catalyst is fresh and has been stored under appropriate conditions. • Consider activating the catalyst if applicable (e.g., drying of a Lewis acid). • Test a different class of catalyst (e.g., switch from a Brønsted acid to a Lewis acid). |
| Incorrect Reaction Temperature | • Optimize the reaction temperature. While some reactions proceed at room temperature, others require heating to overcome the activation energy. • Monitor the reaction progress at different temperatures using Thin Layer Chromatography (TLC). |
| Poor Quality Starting Materials | • Verify the purity of the β-ketoester and urea using appropriate analytical techniques (e.g., NMR, melting point). • Purify starting materials if necessary. |
| Inappropriate Solvent | • Experiment with different solvents of varying polarity. • Consider running the reaction under solvent-free conditions, which can sometimes accelerate the reaction rate. |
| Insufficient Reaction Time | • Monitor the reaction over a longer period to ensure it has gone to completion. Use TLC to track the consumption of starting materials. |
Formation of Multiple Products/Byproducts
| Potential Cause | Troubleshooting Steps |
| Side Reactions | • Lower the reaction temperature to minimize the formation of thermally induced byproducts. • Adjust the stoichiometry of the reactants. An excess of one reactant may lead to side reactions. |
| Decomposition of Starting Material or Product | • If the starting materials or product are sensitive to the catalytic conditions (e.g., strongly acidic), consider using a milder catalyst. • Ensure the work-up procedure is not causing degradation. |
| Presence of Impurities in Starting Materials | • Purify the starting materials to remove any reactive impurities that could lead to byproduct formation. |
Product Isolation and Purification Difficulties
| Potential Cause | Troubleshooting Steps |
| Product is Highly Soluble in the Reaction Solvent | • After the reaction, try to precipitate the product by adding a non-polar solvent. • Remove the reaction solvent under reduced pressure and attempt to crystallize the product from a different solvent system. |
| Product is an Oil | • Attempt to induce crystallization by scratching the side of the flask with a glass rod or by adding a seed crystal. • If crystallization fails, purify the product using column chromatography. |
| Co-elution of Product with Impurities during Chromatography | • Optimize the solvent system for column chromatography by testing different solvent mixtures with varying polarities on TLC. • Consider using a different stationary phase for chromatography. |
Optimization of Reaction Conditions
The following table provides a starting point for the optimization of reaction conditions for the synthesis of cyclohepta[d]pyrimidines, based on analogous Biginelli reactions. Researchers should perform systematic studies to determine the optimal conditions for their specific substrate.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Catalyst | HCl (catalytic) | Ceric Ammonium Nitrate (CAN) | Sc(OTf)₃ (catalytic) | None (thermal) |
| Solvent | Ethanol | Acetonitrile | N,N-Dimethylformamide (DMF) | Solvent-free |
| Temperature | Room Temperature | 50 °C | 80 °C | 100 °C |
| Reactant Ratio (β-ketoester:urea) | 1:1 | 1:1.2 | 1:1.5 | 1:2 |
Experimental Protocols
General Procedure for the Synthesis of 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione
This protocol is adapted from the synthesis of related compounds.[1][2]
-
To a solution of the appropriate β-ketoester (1 equivalent) in a suitable solvent (e.g., ethanol), add urea (1.2 equivalents).
-
Add the chosen catalyst (e.g., a catalytic amount of HCl or CAN).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Proposed Reaction Pathway
The following diagram illustrates a plausible reaction mechanism for the acid-catalyzed synthesis of the cyclohepta[d]pyrimidine core, analogous to the Biginelli reaction mechanism.
References
- 1. The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sennosbiotech.com [sennosbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4aH-Cyclohepta[d]pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4aH-Cyclohepta[d]pyrimidines. The following information addresses common issues related to byproduct formation and offers guidance on optimizing reaction conditions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4aH-Cyclohepta[d]pyrimidines?
A1: The most prevalent method for synthesizing the 4aH-Cyclohepta[d]pyrimidine core is a variation of the Biginelli reaction. This one-pot, three-component reaction typically involves the condensation of cycloheptanone, an appropriate aldehyde, and urea (or a urea derivative) under acidic conditions.
Q2: What are the expected major byproducts in this synthesis?
A2: Based on the mechanism of the Biginelli reaction and the use of a cyclic ketone, the primary expected byproducts include Knoevenagel condensation products and self-condensation products of cycloheptanone. In some cases, the formation of spirocyclic compounds has also been reported as a potential side reaction with cyclic ketones.
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation often involves careful control of reaction conditions. Key parameters to optimize include temperature, reaction time, stoichiometry of reactants, and the choice of catalyst. For instance, using a milder catalyst or lower temperatures can sometimes reduce the rate of side reactions. Stepwise addition of reactants may also be beneficial.
Q4: What analytical techniques are best for identifying and quantifying byproducts?
A4: A combination of chromatographic and spectroscopic techniques is recommended. Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are useful for separating the desired product from byproducts. For structural elucidation of unknown byproducts, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. Quantitative analysis can be performed using HPLC with a suitable standard or by 1H NMR with an internal standard.[1]
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may be encountered during the synthesis of 4aH-Cyclohepta[d]pyrimidines.
Problem 1: Low yield of the desired this compound product with a significant amount of a major byproduct observed by TLC/HPLC.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Formation of Knoevenagel Condensation Product: The reaction between the aldehyde and cycloheptanone may be favored over the three-component reaction. | 1. Modify Reactant Addition: Instead of a one-pot reaction, try a stepwise approach. Pre-form the acyliminium ion intermediate by reacting the aldehyde and urea first, and then add cycloheptanone. 2. Adjust Stoichiometry: Use a slight excess of cycloheptanone and urea relative to the aldehyde to favor the Biginelli reaction pathway. 3. Lower Reaction Temperature: Perform the reaction at a lower temperature to potentially disfavor the Knoevenagel condensation, which may have a higher activation energy. | An increase in the yield of the desired product and a corresponding decrease in the Knoevenagel byproduct. |
Problem 2: Formation of a complex mixture of products that is difficult to purify.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Self-Condensation of Cycloheptanone: Under strongly acidic or basic conditions and elevated temperatures, cycloheptanone can undergo self-condensation reactions. | 1. Use a Milder Catalyst: Switch from a strong Brønsted acid (e.g., HCl) to a milder Lewis acid (e.g., Yb(OTf)₃) or a solid-supported acid catalyst.[2] 2. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 3. Control Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the desired product is maximized to prevent further side reactions. | A cleaner reaction profile with fewer side products, simplifying the purification process. |
Problem 3: Identification of an unexpected byproduct with a high molecular weight.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Formation of a Spirocyclic Byproduct: Cyclic ketones can sometimes undergo a double reaction, leading to the formation of spiro-bis-cyclohepta[d]pyrimidines. | 1. Analyze by MS and NMR: Obtain high-resolution mass spectrometry data to determine the exact mass and molecular formula. Acquire 1H and 13C NMR spectra to elucidate the structure. The presence of symmetrical signals in the NMR might suggest a spirocyclic structure. 2. Adjust Stoichiometry: Use a molar excess of the aldehyde and urea compared to cycloheptanone to reduce the likelihood of the ketone reacting twice. | Confirmation of the byproduct's structure and a reduction in its formation in subsequent reactions. |
Data Presentation
Table 1: Hypothetical Effect of Catalyst on Product Distribution in this compound Synthesis
| Catalyst | Desired Product Yield (%) | Knoevenagel Byproduct (%) | Other Byproducts (%) |
| HCl (conc.) | 45 | 35 | 20 |
| p-Toluenesulfonic acid | 60 | 25 | 15 |
| Yb(OTf)₃ | 75 | 15 | 10 |
| Montmorillonite K-10 | 70 | 20 | 10 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific reactants and reaction conditions.
Experimental Protocols
General Procedure for the Synthesis of 4-Aryl-4a,5,6,7,8,9-hexahydro-3H-cyclohepta[d]pyrimidin-2(1H)-one (A Biginelli-type Reaction)
A mixture of an aromatic aldehyde (10 mmol), cycloheptanone (12 mmol), and urea (15 mmol) in ethanol (50 mL) is taken in a round-bottom flask. A catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, 1 mol%) is added to the mixture. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product. Byproducts can be isolated from the different fractions and characterized by spectroscopic methods.
Visualizations
Caption: Potential reaction pathways in the synthesis of 4aH-Cyclohepta[d]pyrimidines.
Caption: A logical workflow for troubleshooting byproduct formation in synthesis.
References
Technical Support Center: Regioselectivity in the Functionalization of 4aH-Cyclohepta[d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of the 4aH-Cyclohepta[d]pyrimidine scaffold. Due to the limited availability of specific data on this particular heterocyclic system, the guidance provided is largely based on established principles and experimental observations from the closely related and well-studied 2,4-dichloropyrimidine model.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the this compound core for functionalization?
Based on the chemistry of analogous pyrimidine systems, the C4 and C2 positions of a 2,4-dichloro-4aH-Cyclohepta[d]pyrimidine precursor are the most susceptible to nucleophilic aromatic substitution (SNAr). Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position. This preference is attributed to the electronic properties of the pyrimidine ring.[1][2][3]
Q2: How can I control whether a nucleophile attacks the C2 or C4 position of a 2,4-dichloro-4aH-Cyclohepta[d]pyrimidine derivative?
Controlling regioselectivity between the C2 and C4 positions is a common challenge. The outcome of the reaction is influenced by several factors including the nature of the nucleophile, the solvent, the base used, and the presence of a catalyst. For many nucleophiles, substitution preferentially occurs at the C4 position under standard SNAr conditions.[1][2] However, enhanced C2 selectivity can be achieved by:
-
Using specific nucleophiles: Tertiary amines have been shown to exhibit a preference for the C2 position in some 5-substituted-2,4-dichloropyrimidines.[4]
-
Employing catalyst control: Palladium catalysts with bulky N-heterocyclic carbene (NHC) ligands have been successfully used to direct the thiolation of 2,4-dihalopyrimidines to the C2 position.[5]
-
Modifying reaction conditions: The choice of base and solvent can significantly impact the C4/C2 ratio. For instance, in the amination of 6-aryl-2,4-dichloropyrimidine, using LiHMDS as the base with a palladium catalyst led to high C4 selectivity.[1]
Q3: I am observing a mixture of C2 and C4 substituted products. How can I improve the regioselectivity?
Obtaining a mixture of regioisomers is a common issue. To improve the selectivity for the desired isomer, consider the following troubleshooting steps:
-
Screen different solvents: The polarity and coordinating ability of the solvent can influence the reactivity of the nucleophile and the stability of the reaction intermediates.
-
Vary the base: The strength and steric bulk of the base can affect the deprotonation of the nucleophile and potentially interact with the substrate, influencing the site of attack.
-
Adjust the reaction temperature: Lowering the temperature may favor the thermodynamically more stable product, while higher temperatures might favor the kinetically controlled product.
-
Investigate catalytic systems: For reactions amenable to catalysis (e.g., cross-coupling or certain aminations), screening different ligands and metal precursors can dramatically alter the regiochemical outcome.[1][5]
-
Consider a blocking group strategy: If other methods fail, temporarily protecting one of the reactive sites with a removable blocking group can be an effective, albeit longer, strategy.
Troubleshooting Guides
Problem 1: Poor or no regioselectivity in nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-4aH-Cyclohepta[d]pyrimidine.
-
Symptom: Formation of a mixture of C2 and C4 substituted products with a low ratio of the desired isomer.
-
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Intrinsic reactivity of the substrate | The electronic and steric environment of the this compound core may not strongly favor one position over the other for the chosen nucleophile. Solution: Modify the reaction conditions as described in the FAQ section (solvent, base, temperature screening) to enhance the desired selectivity. |
| Nature of the nucleophile | Soft nucleophiles may exhibit different selectivity compared to hard nucleophiles. Solution: If possible, modify the nucleophile to alter its electronic or steric properties. For example, using a bulkier amine may favor substitution at the less sterically hindered position. |
| Reaction kinetics vs. thermodynamics | The observed product ratio may be a result of kinetic control, while the desired product is thermodynamically more stable (or vice-versa). Solution: Try running the reaction at a lower temperature for a longer duration to favor the thermodynamic product, or at a higher temperature for a shorter time to favor the kinetic product. |
Problem 2: Low yield of the desired regioisomer in a Suzuki cross-coupling reaction.
-
Symptom: The desired C4- or C2-arylated product is obtained in low yield, with significant amounts of starting material remaining or side products formed.
-
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Inefficient catalyst system | The chosen palladium catalyst and ligand may not be optimal for the specific boronic acid and substrate. Solution: Screen a variety of palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands. The use of microwave irradiation can also significantly improve yields and reduce reaction times in Suzuki couplings of dichloropyrimidines.[6][7] |
| Decomposition of the boronic acid | Boronic acids can be unstable under certain reaction conditions, particularly at high temperatures and in the presence of certain bases. Solution: Use fresh boronic acid, degas the reaction mixture thoroughly, and consider using milder bases (e.g., K₂CO₃, Cs₂CO₃). |
| Poor regioselectivity | While Suzuki couplings on 2,4-dichloropyrimidines generally favor the C4 position, some C2-coupling may occur, leading to a lower yield of the desired C4-isomer.[6][8] Solution: Optimize the reaction conditions (catalyst, solvent, base) to maximize C4 selectivity. A one-pot, regioselective double Suzuki coupling has also been developed where the choice of solvent was critical.[8][9] |
Quantitative Data Summary
The following tables summarize representative regioselective ratios and yields for the functionalization of 2,4-dichloropyrimidine derivatives, which can serve as a starting point for optimizing reactions on the this compound scaffold.
Table 1: Regioselectivity in the Amination of 6-Aryl-2,4-dichloropyrimidine [1]
| Amine | Catalyst | Base | Solvent | C4:C2 Ratio | Yield (%) |
| Dibutylamine | None | K₂CO₃ | DMAc | 70:30 | - |
| Dibutylamine | Pd₂(dba)₃ / Ligand | LiHMDS | Toluene | >30:1 | 95 |
| Morpholine | Pd₂(dba)₃ / Ligand | LiHMDS | Toluene | >30:1 | 92 |
| Aniline | None | K₂CO₃ | DMAc | >30:1 | 85 |
Table 2: Regioselectivity in Suzuki Coupling of 2,4-dichloropyrimidine [6]
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (min) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (0.5) | Na₂CO₃ | Dioxane/H₂O | 15 | 95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | Na₂CO₃ | Dioxane/H₂O | 15 | 98 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (0.5) | Na₂CO₃ | Dioxane/H₂O | 15 | 85 |
Experimental Protocols
General Procedure for C4-Regioselective Amination of a 2,4-Dichloropyrimidine Derivative (Model Protocol) [1]
-
To a solution of the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) in toluene are added the secondary amine (1.1 equiv), Pd₂(dba)₃ (0.01 equiv), and the appropriate ligand (0.02 equiv).
-
The mixture is cooled to 0 °C, and a solution of LiHMDS (1.0 M in THF, 1.2 equiv) is added dropwise.
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the C4-aminated product.
General Procedure for C4-Regioselective Suzuki Coupling of a 2,4-Dichloropyrimidine Derivative (Model Protocol) [6]
-
In a microwave vial, the 2,4-dichloropyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.005 equiv), and Na₂CO₃ (2.0 equiv) are combined.
-
Dioxane and water (e.g., 4:1 v/v) are added, and the vial is sealed.
-
The reaction mixture is subjected to microwave irradiation at a specified temperature (e.g., 120 °C) for a short duration (e.g., 15 minutes).
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the C4-arylated product.
Visualizations
Caption: Factors influencing regioselectivity in functionalization.
Caption: Workflow for troubleshooting poor regioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 7. bohrium.com [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals - [thieme-connect.de]
"troubleshooting scale-up of 4aH-Cyclohepta[d]pyrimidine synthesis"
Technical Support Center: 4aH-Cyclohepta[d]pyrimidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the laboratory-scale synthesis of the this compound core structure?
A common and efficient method is a variation of the Biginelli reaction, which is a one-pot, three-component condensation. This reaction typically involves the acid-catalyzed condensation of a β-dicarbonyl compound (or a cyclic ketone), an aldehyde, and urea or a urea derivative. For the synthesis of a tetrahydro-4aH-cyclohepta[d]pyrimidin-2(1H)-one, the reactants would be cycloheptanone, an aldehyde (e.g., formaldehyde), and urea.
Q2: What are the primary challenges when scaling up this synthesis from grams to kilograms?
Scaling up this synthesis introduces several potential challenges:
-
Exotherm Management: The condensation reaction can be exothermic. What is easily dissipated in small-scale glassware can lead to a dangerous temperature runaway in a large reactor, promoting side reactions and impurities.
-
Mixing and Mass Transfer: Ensuring homogenous mixing of reactants, especially if they are in different phases or have different solubilities, becomes more difficult in large volumes. Poor mixing can lead to localized "hot spots" or areas of high concentration, resulting in inconsistent product quality and lower yields.
-
Reagent Addition Rate: The rate of addition of reagents, particularly the catalyst or a reactive intermediate, can significantly impact the reaction profile and impurity formation on a larger scale.
-
Product Isolation and Purification: Crystallization and precipitation, which are often straightforward on a small scale, can be more complex on a large scale. Issues such as changes in crystal form (polymorphism), slow filtration, and difficulty in washing large quantities of solid product can arise.
Q3: Are there any known critical process parameters for this type of reaction?
Yes, the critical process parameters for a Biginelli-type condensation for this ring system typically include:
-
Temperature: Reaction temperature significantly influences the reaction rate and the formation of byproducts.
-
Catalyst Loading: The amount of acid catalyst can affect reaction time and selectivity. Too much catalyst can lead to degradation of starting materials or product.
-
Solvent Selection: The choice of solvent affects the solubility of reactants and the product, which in turn can influence the reaction rate and ease of product isolation.
-
Reaction Concentration: Higher concentrations may increase the reaction rate but can also lead to issues with mixing, heat transfer, and product precipitation.
Troubleshooting Guides
Problem 1: Low Yield Upon Scale-Up
You have successfully synthesized the target compound on a 10-gram scale with an 85% yield, but upon scaling to a 1-kilogram scale, the yield has dropped to 50%.
Possible Causes and Solutions:
-
Poor Temperature Control: An unmanaged exotherm could be leading to the formation of degradation products or side reactions.
-
Solution: Monitor the internal reaction temperature closely. Implement controlled addition of one of the reactants or the catalyst to manage the heat generated. Ensure the reactor's cooling system is adequate.
-
-
Inefficient Mixing: Inadequate agitation in a large reactor can lead to localized concentration gradients and reduced reaction rates.
-
Solution: Evaluate the reactor's mixing efficiency. Increase the agitation speed if possible, or consider a different impeller design for better homogenization.
-
-
Sub-optimal Reagent Stoichiometry: The optimal stoichiometry on a small scale may not be ideal on a larger scale due to differences in mixing and heat transfer.
-
Solution: Re-optimize the stoichiometry on a small scale, paying close attention to the impact of slight excesses of each reactant.
-
Data Comparison:
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) - Attempt 1 | Pilot Scale (1 kg) - Optimized |
| Reactant A | 1.0 eq | 1.0 eq | 1.05 eq |
| Reactant B | 1.1 eq | 1.1 eq | 1.1 eq |
| Catalyst | 2 mol% | 2 mol% | 1.8 mol% |
| Max Temp. | 85 °C | 105 °C (uncontrolled) | 85 °C (controlled) |
| Yield | 85% | 50% | 82% |
| Purity (LC-MS) | 98% | 80% (multiple byproducts) | 97% |
Problem 2: Product Fails to Crystallize or Precipitate as Expected
On a small scale, the product crystallizes nicely from the reaction mixture upon cooling. On a large scale, it remains an oil or forms a very fine, difficult-to-filter solid.
Possible Causes and Solutions:
-
Higher Impurity Levels: The presence of impurities, formed due to scale-up issues like poor temperature control, can inhibit crystallization.
-
Solution: Analyze the crude product to identify the impurities. It may be necessary to perform a work-up step (e.g., a wash or extraction) before crystallization.
-
-
Different Cooling Profile: The slower cooling rate of a large reactor can lead to different crystal growth patterns or the formation of supersaturated solutions.
-
Solution: Implement a controlled cooling profile. Seeding the mixture with a small amount of previously isolated crystalline product at the appropriate temperature can induce crystallization.
-
-
Solvent Effects: The final solvent composition might be slightly different on a larger scale due to variations in evaporation or reaction byproducts.
-
Solution: Consider adding an anti-solvent to induce precipitation. The choice of anti-solvent and the rate of addition will be critical.
-
Experimental Protocols
Key Experiment: One-Pot Synthesis of Tetrahydro-4aH-cyclohepta[d]pyrimidin-2(1H)-one
This protocol is a representative example for laboratory-scale synthesis.
Materials:
-
Cycloheptanone
-
Urea
-
Paraformaldehyde
-
p-Toluenesulfonic acid (p-TSA)
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cycloheptanone (1.0 eq), urea (1.2 eq), and paraformaldehyde (1.1 eq).
-
Add ethanol as the solvent (e.g., 2 mL per gram of cycloheptanone).
-
Add p-toluenesulfonic acid (2 mol%) as the catalyst.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Visualizations
Reaction Mechanism and Troubleshooting Logic
Caption: Biginelli-type reaction pathway and a troubleshooting decision tree for common scale-up issues.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound derivatives.
"managing isomerization in cyclohepta[d]pyrimidine reactions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohepta[d]pyrimidine reactions, with a specific focus on managing and controlling isomerization.
Troubleshooting Guides
Issue 1: Formation of Multiple Isomers
Question: My reaction is producing a mixture of cyclohepta[d]pyrimidine isomers. How can I improve the regioselectivity?
Answer: The formation of multiple isomers is a common challenge in the synthesis of fused pyrimidine systems. The underlying cause is often related to the reaction conditions and the nature of the starting materials. Here are several strategies to enhance regioselectivity:
-
Temperature Control: Lowering the reaction temperature can favor the kinetically controlled product, which may be a single isomer. Conversely, higher temperatures can lead to a thermodynamically controlled equilibrium of isomers. Experiment with a range of temperatures to determine the optimal conditions for your desired isomer.
-
Solvent Polarity: The polarity of the solvent can influence the transition states of the cyclization reaction, thereby affecting the isomer ratio. Screen a variety of solvents with different polarities (e.g., toluene, THF, DMF, ethanol) to identify the one that provides the best selectivity.
-
Catalyst Selection: The choice of catalyst can have a significant impact on regioselectivity.
-
Acid Catalysis: Brønsted or Lewis acids can protonate or coordinate to different sites on the reaction intermediates, directing the cyclization to favor a specific isomer.
-
Base Catalysis: The choice of base and its concentration can influence which proton is abstracted, leading to different nucleophilic intermediates and, consequently, different isomeric products.
-
-
Starting Material Modification: The electronic and steric properties of substituents on your starting materials can direct the cyclization. For example, a bulky protecting group on a nearby functional group can sterically hinder one reaction pathway, favoring another.
Issue 2: Post-Reaction Isomerization
Question: I have isolated my desired cyclohepta[d]pyrimidine isomer, but it appears to be converting to another isomer during purification or storage. What is happening and how can I prevent it?
Answer: Post-reaction isomerization can occur, particularly if the isolated product is not the most thermodynamically stable isomer. This process is often catalyzed by acid or base.
-
Mechanism of Isomerization: In related fused pyrimidine systems, isomerization can occur through mechanisms such as the Dimroth rearrangement or an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) pathway. These mechanisms are often initiated by the presence of trace amounts of acid or base.
-
Prevention Strategies:
-
Neutralize the Reaction Mixture: Before workup and purification, ensure that the reaction mixture is fully neutralized to remove any catalytic acid or base.
-
Purification Conditions: Avoid purification methods that use acidic or basic mobile phases (e.g., certain silica gel chromatography conditions). Consider using neutral alumina or a buffered mobile phase.
-
Storage: Store the purified compound in a neutral, aprotic solvent at a low temperature to minimize the potential for isomerization over time.
-
Frequently Asked Questions (FAQs)
Q1: What are the key analytical techniques to identify and quantify cyclohepta[d]pyrimidine isomers?
A1: A combination of spectroscopic and chromatographic methods is essential for the robust identification and quantification of isomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is often the first and most powerful tool. The chemical shifts and coupling constants of the protons on the cycloheptane and pyrimidine rings will be distinct for different isomers.
-
Nuclear Overhauser Effect (NOE) experiments can be used to determine the spatial proximity of protons, which can help to definitively assign the structure of each isomer.
-
¹³C NMR will show a different number and position of signals for each isomer.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating isomers and determining their relative ratios in a mixture. Developing a suitable method with a high-resolution column is key.
-
Mass Spectrometry (MS): While isomers will have the same mass, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) may show different fragmentation patterns for different isomers.
-
X-ray Crystallography: If you can obtain single crystals of your isomers, X-ray crystallography provides unambiguous structural determination.
Q2: Can microwave or ultrasound irradiation help in controlling isomerization?
A2: Yes, both microwave (MW) and ultrasound (US) irradiation can influence reaction outcomes.
-
Microwave Irradiation: MW heating can lead to rapid reaction times and sometimes different product distributions compared to conventional heating. This is often attributed to the efficient and uniform heating, which can favor a kinetically controlled product.
-
Ultrasound Irradiation: Sonication can promote reactions by creating localized high temperatures and pressures. In some cases, this has been shown to improve regioselectivity in the synthesis of fused pyrimidines.
It is recommended to screen both MW and US conditions to see if they offer an advantage for your specific reaction.
Quantitative Data Summary
The following table summarizes hypothetical data on the effect of reaction conditions on the isomer ratio in a generic cyclohepta[d]pyrimidine synthesis.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Isomer Ratio (A:B) | Combined Yield (%) |
| 1 | p-TsOH (10) | Toluene | 110 | 12 | 1:1 | 85 |
| 2 | p-TsOH (10) | Toluene | 25 | 24 | 3:1 | 70 |
| 3 | Sc(OTf)₃ (5) | Toluene | 25 | 18 | 5:1 | 78 |
| 4 | K₂CO₃ (1.2 eq) | DMF | 80 | 6 | 1:2 | 90 |
| 5 | K₂CO₃ (1.2 eq) | THF | 65 | 12 | 1:4 | 82 |
Key Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Cyclohepta[d]pyrimidine Synthesis
-
To a solution of the appropriate β-ketoester (1.0 mmol) in the chosen solvent (10 mL) is added the urea or substituted urea/thiourea (1.2 mmol).
-
The selected catalyst (e.g., p-TsOH, Sc(OTf)₃, or K₂CO₃) is added in the desired molar percentage or equivalence.
-
The reaction mixture is stirred at the specified temperature for the indicated time.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched appropriately (e.g., with saturated NaHCO₃ solution for acid-catalyzed reactions or with water for base-catalyzed reactions).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is analyzed by ¹H NMR to determine the isomer ratio.
-
The product is purified by column chromatography on silica gel or neutral alumina.
Visualizations
Caption: Experimental workflow for cyclohepta[d]pyrimidine synthesis and analysis.
Caption: Troubleshooting logic for managing isomerization.
Technical Support Center: Synthesis of Cyclohepta[d]pyrimidines with Alternative Catalysts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cyclohepta[d]pyrimidines using alternative catalytic methods.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using alternative catalysts for cyclohepta[d]pyrimidine synthesis compared to traditional methods?
A1: Alternative catalysts offer several advantages, including milder reaction conditions, improved yields, shorter reaction times, and the use of more environmentally friendly and cost-effective materials. For instance, catalysts like Ceric Ammonium Nitrate (CAN) provide a rapid and green chemistry approach to synthesizing cyclohepta[d]pyrimidinones.[1] Nanocatalysts such as Ag/Fe3O4@Graphene oxide (Ag/Fe3O4@GO) also offer benefits like high efficiency and easy separation from the product.[2]
Q2: Can biocatalysts be used for the synthesis or modification of cyclohepta[d]pyrimidine derivatives?
A2: While challenging, biocatalysis is a potential avenue. Studies on related pyrimidine derivatives have shown that enzymes like those in Saccharomyces cerevisiae (baker's yeast) can be effective for bioreduction reactions. However, sterically bulky substituents on the pyrimidine ring can hinder the activity of these biocatalysts.[3]
Q3: Are there any recommended "green" catalysts for this synthesis?
A3: Yes, several green catalytic systems have been explored. β-cyclodextrin (β-CD) is a recyclable, non-toxic, and readily available catalyst for pyrimidine synthesis in aqueous media.[4] Ionic liquids, such as [Hnmp]HSO4, can also act as reusable catalysts under solvent-free conditions.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | 1. Verify Catalyst Source and Purity: Ensure the catalyst is from a reliable source and has not degraded. For nanocatalysts, check for aggregation. 2. Catalyst Activation: Some catalysts may require pre-activation. For example, ensure metal catalysts have not been oxidized. 3. Use a Fresh Batch: If in doubt, use a fresh batch of the catalyst. | The catalytic activity is paramount for the reaction to proceed. Impurities or degradation can significantly inhibit the reaction. |
| Sub-optimal Reaction Conditions | 1. Optimize Temperature: Systematically vary the reaction temperature. Some reactions are highly temperature-sensitive. 2. Adjust Reaction Time: Monitor the reaction progress at different time points using techniques like TLC or LC-MS. 3. Solvent Screening: The choice of solvent can dramatically impact yield. Test a range of solvents with different polarities. For instance, some reactions work well in ethanol, while others may require aprotic solvents like DMF.[3][4] | Reaction kinetics and thermodynamics are highly dependent on the reaction conditions. |
| Steric Hindrance | 1. Modify Substrates: If possible, use substrates with less bulky protecting groups or substituents. 2. Choose a Different Catalyst: Some catalysts are more tolerant of steric bulk than others. For example, if a biocatalyst fails due to steric hindrance, a transition metal catalyst like RhCl--INVALID-LINK-- might be a viable alternative.[3] | Large functional groups on the reactants can physically block the catalyst's active site, preventing the reaction from occurring. |
Issue 2: Formation of Multiple Products/Side Reactions
| Possible Cause | Troubleshooting Step | Rationale |
| Non-specific Catalysis | 1. Lower Catalyst Loading: Reduce the amount of catalyst used. Excess catalyst can sometimes lead to side reactions. 2. Change the Catalyst: Switch to a more selective catalyst. For example, enzyme-based catalysts, when suitable for the substrate, can offer very high selectivity.[3] | The catalyst might be promoting undesired reaction pathways. |
| Incorrect Stoichiometry | 1. Verify Reactant Ratios: Carefully check the molar ratios of your starting materials. For multi-component reactions, the stoichiometry is critical. | An excess of one reactant can lead to the formation of byproducts. |
| Reaction Temperature Too High | 1. Lower the Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for side reactions. | Milder conditions often favor the desired thermodynamic product. |
Experimental Protocols & Data
Catalyst Comparison for Cycloalka[d]pyrimidinone Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Ceric Ammonium Nitrate (CAN) | 10 | Ethanol | Reflux | 5-10 | 90-95 | [1] |
| Ag/Fe3O4@GO | 0.02 g | Water | Room Temp | 25-40 | 88-96 | [2] |
| ZrCl4 | 10 | Ethanol | Reflux | 120-180 | >90 | [5] |
| [Hnmp]HSO4 | 10 | Solvent-free | 110 | - | High | [5] |
Detailed Experimental Protocol: Ceric Ammonium Nitrate (CAN) Catalyzed Synthesis of Cyclohepta[d]pyrimidinones[1]
-
Reactant Preparation: A mixture of cycloheptanone (1 mmol), an appropriate aldehyde (1 mmol), and urea (1.5 mmol) is prepared.
-
Solvent and Catalyst Addition: The reactants are dissolved in ethanol (10 mL). Ceric Ammonium Nitrate (CAN) (10 mol%) is then added to the solution.
-
Reaction Condition: The reaction mixture is refluxed with constant stirring.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid product is filtered, washed with cold ethanol, and dried.
-
Purification: If necessary, the crude product is purified by recrystallization from a suitable solvent.
Visualizations
Caption: Workflow for CAN-catalyzed synthesis of cyclohepta[d]pyrimidines.
Caption: Troubleshooting logic for low product yield in synthesis.
References
- 1. Rapid and Green Chemistry Catalysis in Synthesis of Hexahydroquinazolinones and Cyclopenta, Cyclohepta[d]Pyrimidinones with Prediction of Biological Activity via PASS INET [journals.ekb.eg]
- 2. Green Synthesis of Novel Cyclopenta[1,2‐d]pyrimidins Using Ag/Fe3O4@GO Nanocatalyst: Characterization and Biological Activity | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of 4aH-Cyclohepta[d]pyrimidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4aH-Cyclohepta[d]pyrimidine derivatives. The following information is designed to offer practical solutions and experimental protocols to address these common issues.
Troubleshooting Guide
Q1: My this compound derivative is poorly soluble in aqueous solutions for my biological assay. What are my initial troubleshooting steps?
A1: Poor aqueous solubility is a common challenge for complex heterocyclic compounds.[1][2][3] Here is a step-by-step approach to address this issue:
-
pH Modification: Since many drug-like molecules are acidic or basic, adjusting the pH of your buffer can significantly impact solubility.[4] For basic derivatives, lowering the pH can lead to protonation and increased solubility. Conversely, for acidic derivatives, increasing the pH can enhance solubility.
-
Co-solvent Addition: The use of water-miscible organic solvents, known as co-solvents, can increase the solubility of poorly soluble compounds.[4] Common co-solvents include DMSO, ethanol, and PEG 400. It is crucial to test the tolerance of your assay system to the chosen co-solvent, as high concentrations can be detrimental to cells or enzymes.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous media.[4]
-
Particle Size Reduction: Decreasing the particle size of your solid compound increases the surface area available for dissolution, which can enhance the dissolution rate.[4] This can be achieved through techniques like micronization.
Frequently Asked Questions (FAQs)
General Solubility Issues
Q2: Why are this compound derivatives often poorly soluble?
A2: Like many complex heterocyclic compounds, this compound derivatives can exhibit poor aqueous solubility due to a combination of factors including high molecular weight, molecular planarity which can lead to strong crystal lattice energy, and a high degree of lipophilicity.[2][3] These characteristics are often favorable for binding to biological targets but hinder solubility in aqueous environments.
Q3: What is the difference between kinetic and thermodynamic solubility?
A3:
-
Kinetic solubility refers to the concentration of a compound that dissolves in a given time under specific, non-equilibrium conditions. It is often measured in high-throughput screening settings.
-
Thermodynamic solubility is the concentration of a compound in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure.[5] While thermodynamic solubility is the true measure of a compound's solubility, kinetic solubility is often more relevant for in vitro experiments.
Formulation Strategies
Q4: What are some common formulation strategies to improve the bioavailability of poorly soluble compounds?
A4: Several formulation strategies can be employed to overcome poor solubility and enhance bioavailability. These can be broadly categorized as:
-
Crystalline Solid Formulations: This includes techniques like salt formation and micronization to increase the surface area and dissolution rate.[6]
-
Amorphous Formulations: Solid dispersions of the compound in a polymer matrix can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.[6]
-
Lipid-Based Formulations: Incorporating the compound into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can significantly improve solubility and absorption.[4][6]
Q5: How can I use cyclodextrins to improve the solubility of my compound?
A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic molecule and increasing its solubility in aqueous solutions.[1][4]
Chemical Modification
Q6: Can I chemically modify my this compound derivative to improve its solubility?
A6: Yes, structural modifications can be a powerful strategy to enhance solubility.[3] Common approaches include:
-
Introducing Ionizable Groups: Adding acidic or basic functional groups can allow for salt formation, which generally have higher aqueous solubility.[7]
-
Adding Polar Groups: The incorporation of polar groups like hydroxyl (-OH), amino (-NH2), or morpholino groups can increase hydrophilicity and improve solubility.[2][7]
-
Disrupting Planarity: Introducing non-planar substituents can disrupt the crystal packing of the molecule, leading to a lower melting point and improved solubility.[5]
Quantitative Data Summary
| Strategy | Initial Solubility (µg/mL) | Solubility after Intervention (µg/mL) | Fold Increase |
| pH Adjustment | |||
| pH 7.4 (PBS) | 1 | 1 | 1 |
| pH 5.0 | 1 | 15 | 15 |
| pH 9.0 | 1 | 0.5 | 0.5 |
| Co-solvents | |||
| 1% DMSO in PBS | 1 | 25 | 25 |
| 5% Ethanol in PBS | 1 | 10 | 10 |
| Complexation | |||
| 2% HP-β-Cyclodextrin | 1 | 50 | 50 |
Note: The values in this table are illustrative and the actual improvement in solubility will be compound-specific.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
This protocol determines the thermodynamic solubility of a compound.
Materials:
-
This compound derivative (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Additional buffers at various pH values (e.g., pH 5.0, 9.0)
-
Shaker incubator
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of the solid compound to a known volume of the desired aqueous buffer in a sealed vial.
-
Incubate the vial in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated HPLC method.
-
The determined concentration represents the thermodynamic solubility of the compound in that specific buffer.
Protocol 2: Preparation of a Stock Solution using a Co-solvent
Materials:
-
This compound derivative (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out a precise amount of the compound into a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
This high-concentration stock can then be serially diluted into your aqueous assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent effects.
Visualizations
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
Validation & Comparative
A Comparative Analysis of 4aH-Cyclohepta[d]pyrimidine Derivatives and Established HIV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of a novel cyclohepta[d]pyrimidine derivative against established Human Immunodeficiency Virus (HIV) inhibitors. The data presented is intended to inform research and drug development efforts in the ongoing search for new and effective antiretroviral therapies.
Executive Summary
The emergence of drug-resistant HIV strains necessitates the continued exploration of novel chemical scaffolds with anti-retroviral properties. This guide focuses on the biological activity of 1-[(benzyloxy)methyl]-9-phenyl-cyclohepta[d] pyrimidinedione (BmPCP), a derivative of 4aH-Cyclohepta[d]pyrimidine, in comparison to a range of well-established HIV inhibitors. BmPCP has demonstrated notable activity as a non-nucleoside reverse transcriptase inhibitor (NNRTI), a class of drugs that plays a crucial role in modern highly active antiretroviral therapy (HAART). This document presents a quantitative comparison of its in vitro efficacy and cytotoxicity alongside that of prominent drugs from various classes, including Nucleoside Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), Protease Inhibitors (PIs), and Integrase Strand Transfer Inhibitors (INSTIs). Detailed experimental protocols for key assays are also provided to ensure transparency and facilitate the replication of findings.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro anti-HIV-1 activity (EC50), cytotoxicity (CC50), and the resulting selectivity index (SI) of BmPCP and a selection of established HIV inhibitors. The EC50 value represents the concentration of the compound required to inhibit 50% of viral replication, while the CC50 value indicates the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a compound's therapeutic window.
| Compound Class | Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Cyclohepta[d]pyrimidine Derivative | 1-[(benzyloxy)methyl]-9-phenyl-cyclohepta[d] pyrimidinedione (BmPCP) | 0.34 (TZM-bl cells) [1] | >90 (TZM-bl cells) [1] | >266 [1] |
| 1.72 (PBMCs) [1] | >115 (PBMCs) [1] | >67 [1] | ||
| 1.96 (MT4 cells) [1] | >131 (MT4 cells) [1] | >67 [1] | ||
| NNRTIs | Nevirapine | 1.053 | >50 | >47 |
| Efavirenz | 0.003 - 0.01 | >50 | >5000 | |
| Rilpivirine | 0.0004 | 10 | 25000[2] | |
| NRTIs | Zidovudine (AZT) | 0.003 - 0.012 | >100 | >8333 |
| Lamivudine (3TC) | 0.06 - 0.5 | >100 | >200 | |
| Tenofovir | 0.02 - 0.5 | >100 | >200 | |
| Protease Inhibitors (PIs) | Lopinavir | 0.01 - 0.027 | >100 | >3703[3] |
| Atazanavir | 0.0026 - 0.0053 | >100 | >18867 | |
| Ritonavir | 0.02 - 0.15 | >50 | >333 | |
| Integrase Inhibitors (INSTIs) | Raltegravir | 0.002 - 0.01 | >50 | >5000 |
| Dolutegravir | 0.0005 - 0.002 | >50 | >25000 | |
| Elvitegravir | 0.001 - 0.007 | >50 | >7142 |
Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay is designed to quantify the inhibitory effect of a compound on the enzymatic activity of HIV-1 reverse transcriptase, a critical enzyme for the viral replication cycle.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(A) template and oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including radiolabeled or fluorescently labeled dTTP
-
Test compound (e.g., BmPCP) and control inhibitors (e.g., Nevirapine)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Microplates (96-well or 384-well)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, poly(A) template, oligo(dT) primer, and dNTPs (with labeled dTTP).
-
Compound Dilution: Prepare serial dilutions of the test compound and control inhibitors in the appropriate solvent (e.g., DMSO) and then in the assay buffer.
-
Enzyme Addition: Add the recombinant HIV-1 RT to the wells of the microplate.
-
Inhibitor Addition: Add the diluted test compounds and controls to the respective wells. Include a no-inhibitor control (enzyme only) and a background control (no enzyme).
-
Initiation of Reaction: Add the reaction mixture to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection:
-
For radiolabeled assays, transfer the reaction mixture to a filter plate, wash to remove unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.
-
For fluorescent assays, measure the fluorescence intensity directly in the microplate using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value, the concentration at which 50% of the RT activity is inhibited, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Target cells (e.g., TZM-bl, PBMCs, MT-4)
-
Cell culture medium
-
Test compound (e.g., BmPCP) and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound and control compounds to the wells. Include a no-compound control (cells only) and a background control (medium only).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the no-compound control. Determine the CC50 value, the concentration at which 50% of the cells are viable, by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
References
Validating the Mechanism of Action of 4aH-Cyclohepta[d]pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to the exploration of diverse chemical scaffolds, among which pyrimidine derivatives hold a significant place due to their wide-ranging biological activities. This guide focuses on the emerging class of 4aH-Cyclohepta[d]pyrimidine derivatives , providing a comparative analysis of their potential mechanisms of action, supported by experimental data from related compounds and detailed protocols for validation. Given the limited specific research on this particular scaffold, this document serves as a foundational resource, drawing parallels from structurally similar and well-characterized pyrimidine-based compounds to guide future research and development.
Potential Mechanisms of Action
While direct experimental evidence for the mechanism of action of this compound derivatives is sparse, computational predictions and studies on structurally related cyclohepta[d]pyrimidine and other fused pyrimidine systems suggest several potential biological targets.
Known Activity of a Related Scaffold: HIV Reverse Transcriptase Inhibition
A study on a closely related series, 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives , identified them as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). This enzyme is crucial for the replication of the HIV virus. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its DNA polymerase activity.
Predicted Biological Activities
A PASS (Prediction of Activity Spectra for Substances) analysis of cyclohepta[d]pyrimidinone scaffolds has predicted a range of potential biological activities, suggesting that these compounds may interact with multiple signaling pathways. These predictions, while requiring experimental validation, offer promising avenues for investigation:
-
Protein Kinase (CK1) Inhibition: Casein Kinase 1 (CK1) is a family of serine/threonine kinases involved in various cellular processes, including cell cycle regulation, circadian rhythms, and Wnt signaling. Dysregulation of CK1 is implicated in cancer and neurodegenerative diseases.
-
Nicotinic Acetylcholine Receptor (nAChR) Agonism: nAChRs are ligand-gated ion channels that mediate fast synaptic transmission. The α7 subtype is particularly relevant for cognitive function, and agonists of this receptor are being investigated for the treatment of cognitive deficits in schizophrenia and Alzheimer's disease.
-
Insulin-like Growth Factor 1 Receptor (IGF-1R) Agonism: IGF-1R is a receptor tyrosine kinase that plays a critical role in cell growth, proliferation, and survival. While agonists are less common as therapeutic targets than antagonists, they can be valuable research tools.
-
Tumor Necrosis Factor (TNF) Agonism: TNF is a pro-inflammatory cytokine involved in a wide range of physiological and pathological processes. While TNF inhibitors are widely used to treat inflammatory diseases, agonists can have therapeutic potential in certain contexts, such as cancer immunotherapy.
Inferred Activities from Other Fused Pyrimidine Systems
The broader family of fused pyrimidine derivatives has been extensively studied, with many compounds demonstrating potent inhibitory activity against various kinases and other enzymes. These findings suggest that this compound derivatives may also target:
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy.
-
Src Kinase: Src is a non-receptor tyrosine kinase involved in cell proliferation, differentiation, and survival. Its overexpression is linked to several cancers.
-
DNA Gyrase: This bacterial enzyme is a type II topoisomerase that is a validated target for antibacterial agents.
Comparative Performance Data
To provide a benchmark for future studies on this compound derivatives, the following tables summarize the inhibitory or agonistic activities of known compounds targeting the potential mechanisms of action discussed above.
Table 1: Comparative IC50 Values of Non-Nucleoside HIV Reverse Transcriptase Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Nevirapine | HIV-1 RT | 100 - 400 | [1] |
| Efavirenz | HIV-1 RT | 1.7 - 25 | [2] |
| Rilpivirine | HIV-1 RT | 0.27 - 1.5 | [2] |
| Etravirine | HIV-1 RT | 0.5 - 2.5 | [2] |
Table 2: Comparative IC50 Values of Protein Kinase CK1 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| D4476 | CK1δ | 200 | [3] |
| PF-670462 | CK1δ/ε | 13 / 90 | [4] |
| PF-4800567 | CK1ε/δ | 32 / 711 | [3] |
| IC261 | CK1δ/ε | 1,000 | [3] |
Table 3: Comparative EC50 Values of α7 Nicotinic Acetylcholine Receptor Agonists
| Compound | Target | EC50 (µM) | Reference |
| Acetylcholine | α7 nAChR | 10 - 100 | [5] |
| Nicotine | α7 nAChR | 1 - 10 | [6] |
| PNU-282987 | α7 nAChR | 0.2 - 1 | [5] |
| EVP-6124 | α7 nAChR | 0.45 | [5] |
Table 4: Comparative EC50 Values of IGF-1R Agonists
| Compound | Target | EC50 (nM) | Reference |
| IGF-1 | IGF-1R | 0.5 - 2 | [7] |
| Insulin | IGF-1R | >100 | [7] |
Table 5: Comparative EC50 Values of TNF-α Agonists
| Compound | Target | EC50 (ng/mL) | Reference |
| Recombinant Human TNF-α | TNF Receptor | 0.1 - 1 | [8] |
Table 6: Comparative IC50 Values of DNA Gyrase Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| Ciprofloxacin | E. coli DNA Gyrase | 1 - 10 | [9][10] |
| Novobiocin | E. coli DNA Gyrase | 0.04 - 1 | [9][11] |
| Digallic Acid | E. coli DNA Gyrase | 1.9 - 2 | [12] |
Table 7: Comparative IC50 Values of Pyrimidine-Based CDK Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Ribociclib | CDK4/6 | 10 / 39 | [13] |
| Palbociclib | CDK4/6 | 11 / 16 | [13] |
| Abemaciclib | CDK4/6 | 2 / 10 | [13] |
| Dinaciclib | CDK2/5/9 | 1 / 1 / 4 | [14] |
Table 8: Comparative IC50 Values of Pyrimidine-Based Src Kinase Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Dasatinib | Src | 0.5 - 1 | [15] |
| Saracatinib (AZD0530) | Src | 2.7 | [15] |
| PP1 | Src family kinases | 3 - 6 | [15] |
| PP2 | Src family kinases | 4 - 5 | [15] |
Experimental Protocols
The following are detailed methodologies for key experiments to validate the potential mechanisms of action of this compound derivatives.
HIV-1 Reverse Transcriptase Inhibition Assay
Objective: To determine the inhibitory activity of the test compounds against HIV-1 reverse transcriptase.
Methodology:
-
Assay Principle: A colorimetric assay that measures the incorporation of biotin-dUTP into a DNA strand synthesized by RT using a poly(A) template and oligo(dT) primer.
-
Reagents and Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and oligo(dT) primer
-
Biotin-dUTP and other dNTPs
-
Streptavidin-coated microplates
-
Horseradish peroxidase (HRP)-conjugated anti-biotin antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Test compounds and a known NNRTI (e.g., Nevirapine) as a positive control.
-
-
Procedure: a. Prepare serial dilutions of the test compounds and the positive control. b. In a microcentrifuge tube, mix the RT enzyme, template/primer, and dNTP mix (including biotin-dUTP). c. Add the test compound dilutions to the reaction mixture and incubate at 37°C for 1 hour. d. Transfer the reaction mixture to a streptavidin-coated microplate and incubate for 30 minutes to allow the biotinylated DNA to bind. e. Wash the plate to remove unbound reagents. f. Add the HRP-conjugated anti-biotin antibody and incubate for 30 minutes. g. Wash the plate again. h. Add TMB substrate and incubate until a blue color develops. i. Add the stop solution to quench the reaction. j. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protein Kinase (CK1) Inhibition Assay
Objective: To assess the inhibitory effect of the compounds on CK1 activity.
Methodology:
-
Assay Principle: A radiometric assay that measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate by the kinase.
-
Reagents and Materials:
-
Recombinant human CK1δ or CK1ε
-
Casein (or a specific peptide substrate)
-
[γ-³²P]ATP
-
Kinase buffer (containing MgCl₂, DTT, etc.)
-
Phosphocellulose paper or membrane
-
Scintillation counter and scintillation fluid
-
Test compounds and a known CK1 inhibitor (e.g., D4476) as a positive control.
-
-
Procedure: a. Prepare serial dilutions of the test compounds and the positive control. b. In a reaction tube, combine the kinase, substrate, and kinase buffer. c. Add the test compound dilutions to the reaction mixture. d. Initiate the reaction by adding [γ-³²P]ATP and incubate at 30°C for a predetermined time (e.g., 10-30 minutes). e. Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. f. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. g. Place the paper in a scintillation vial with scintillation fluid. h. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the kinase activity for each compound concentration and calculate the percent inhibition. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
α7 Nicotinic Acetylcholine Receptor Agonist Assay
Objective: To evaluate the agonistic activity of the compounds on the α7 nAChR.
Methodology:
-
Assay Principle: A cell-based functional assay using a cell line stably expressing the human α7 nAChR. Receptor activation is measured by detecting changes in intracellular calcium concentration using a fluorescent calcium indicator.
-
Reagents and Materials:
-
HEK-293 or CHO cells stably expressing human α7 nAChR
-
Fluo-4 AM or another suitable calcium indicator dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compounds and a known α7 nAChR agonist (e.g., PNU-282987) as a positive control.
-
A fluorescent imaging plate reader (FLIPR) or a fluorescence microscope.
-
-
Procedure: a. Plate the α7 nAChR-expressing cells in a 96-well plate and grow to confluence. b. Load the cells with the calcium indicator dye according to the manufacturer's instructions. c. Prepare serial dilutions of the test compounds and the positive control in the assay buffer. d. Use a FLIPR to add the compound dilutions to the cells and simultaneously measure the change in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response for each concentration is determined. Plot the peak response against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value and the maximum efficacy relative to the positive control.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate a potential signaling pathway that could be modulated by this compound derivatives and a generalized workflow for their experimental validation.
Caption: Potential kinase inhibition pathway for this compound derivatives.
Caption: General workflow for validating the mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of tumor necrosis factor-alpha on antimitogenicity and cell cycle-related proteins in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Cyclohepta[d]pyrimidine and Structurally Related Compounds: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of cyclohepta[d]pyrimidine and structurally related compounds, with a focus on spleen tyrosine kinase (Syk) inhibitors. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of molecules in inflammatory diseases and cancer.
Comparative In Vivo Efficacy of Syk Inhibitors
Spleen tyrosine kinase (Syk) has emerged as a critical therapeutic target in a range of autoimmune and inflammatory disorders due to its central role in signaling pathways of immune cells.[1][2] Two prominent Syk inhibitors with pyrimidine-like core structures, Fostamatinib and Cevidoplenib, have demonstrated significant in vivo efficacy in preclinical and clinical studies.
| Compound | Therapeutic Area | Animal Model | Key Efficacy Endpoints |
| Fostamatinib (R788) | Rheumatoid Arthritis | Rat Collagen-Induced Arthritis (CIA) | - Significantly reduced arthritis severity.[3] - Markedly decreased joint damage and bone erosion.[3] - Reduced serum biomarkers of bone and cartilage destruction (RANKL, COMP).[3] - Lowered synovial levels of pro-inflammatory cytokines (IL-1β, IL-6, IL-18).[3] |
| Cevidoplenib (SKI-O-703) | Lupus Nephritis | NZB/W Murine Model | - Significantly decreased levels of IgG autoantibodies. - Reduced proteinuria. - Attenuated glomerulonephritis. - Ameliorated synovitis in a serum-transferred arthritis model. |
Detailed Experimental Protocols
Fostamatinib in Rat Collagen-Induced Arthritis (CIA)
Animal Model: Syngeneic LOU rats were used in this model, which is a well-established preclinical model for rheumatoid arthritis.[3]
Disease Induction: Arthritis was induced by immunizing the rats with native type II collagen on day 0.[3] The onset of arthritis was observed around day 10.[3]
Treatment Regimen:
-
Compound: Fostamatinib was administered orally by gavage.[3]
-
Doses: Two dose levels were tested: 15 mg/kg and 30 mg/kg, administered once daily (q.d.).[3]
-
Control Groups: A vehicle control group and a group treated with methotrexate (MTX) alone (0.4 mg/kg subcutaneously, once weekly) were included for comparison.[3] Combination therapy of Fostamatinib and MTX was also evaluated.[3]
-
Treatment Duration: Treatment was initiated at the onset of arthritis (day 10) and continued for the duration of the study.[3]
Efficacy Assessment:
-
Clinical Scoring: The severity of arthritis in the hind limbs was assessed daily using a standardized scoring method based on the degree of joint inflammation.[3]
-
Radiographic Analysis: Joint damage was evaluated using radiography at the end of the study (day 28).[3]
-
Biomarker Analysis: Serum levels of RANKL and COMP, biomarkers for bone and cartilage destruction respectively, were measured.[3]
-
Cytokine Profiling: The expression of pro-inflammatory cytokines (IL-1β, IL-6, IL-18) in the synovial tissue was assessed by ELISA.[3]
Cevidoplenib in Murine Lupus Nephritis
Animal Model: Female New Zealand Black/White (NZB/W) F1 mice were used. This strain spontaneously develops a systemic lupus erythematosus (SLE)-like disease that closely resembles human lupus nephritis.
Disease Induction: The study utilized mice at an autoimmunity-established preclinical phase (18 weeks of age).
Treatment Regimen:
-
Compound: Cevidoplenib (SKI-O-703) was administered orally.
-
Doses: Two dose levels were evaluated: 42 mg/kg per day (mpk) and 84 mpk.
-
Control Group: A vehicle control group was included in the study.
-
Treatment Duration: The treatment was administered for 16 weeks.
Efficacy Assessment:
-
Autoantibody Levels: Serum levels of anti-dsDNA IgG autoantibodies were quantified.
-
Renal Function: Proteinuria was monitored as a measure of kidney damage.
-
Histopathology: Glomerulonephritis was assessed through histological examination of kidney tissues.
Signaling Pathway and Experimental Workflow Diagrams
Syk Signaling Pathway in Immune Cells
The following diagram illustrates the central role of Syk in the signaling cascades downstream of B-cell receptors (BCR) and Fc receptors (FcR) in immune cells. Inhibition of Syk by compounds like Fostamatinib and Cevidoplenib blocks these pathways, leading to a reduction in the inflammatory response.
Caption: Syk signaling pathway in immune cells and the point of intervention by inhibitors.
In Vivo Efficacy Study Workflow for Fostamatinib in CIA
This diagram outlines the key steps in the preclinical evaluation of Fostamatinib in the rat collagen-induced arthritis model.
References
- 1. researchgate.net [researchgate.net]
- 2. Fostamatinib, a Syk inhibitor prodrug for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The SYK Inhibitor, Fostamatinib, Administered Alone or in Combination with Methotrexate in Rat Collagen-Induced Arthritis, Reduces Bone Erosions, Biomarkers of Cartilage/Bone Destruction, and Synovial Osteoclastogenic Cytokines - ACR Meeting Abstracts [acrabstracts.org]
Comparative Spectroscopic Analysis of Cyclohepta[d]pyrimidine Isomers: A Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic data of different cyclohepta[d]pyrimidine isomers. This document provides a summary of available data, detailed experimental protocols, and a visual representation of the analytical workflow.
The cyclohepta[d]pyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various compounds with potential therapeutic applications. The arrangement of the fused cycloheptane and pyrimidine rings, along with the substitution patterns, gives rise to a variety of isomers, each with unique physicochemical and pharmacological properties. A thorough spectroscopic characterization is paramount for the unambiguous identification and differentiation of these isomers. This guide provides a comparative analysis of the spectroscopic data of cyclohepta[d]pyrimidine isomers where such information is publicly available and outlines the standard experimental protocols for their characterization.
Data Presentation: A Comparative Overview
Direct comparative studies detailing the spectroscopic data of a wide range of cyclohepta[d]pyrimidine isomers are limited in the readily accessible scientific literature. However, by compiling data from various sources on related structures, we can infer the expected spectroscopic characteristics. The following tables summarize representative, albeit not directly isomeric, spectroscopic data for cyclohepta[d]pyrimidine derivatives to illustrate the expected ranges and patterns.
Table 1: ¹H NMR Spectroscopic Data of Representative Cyclohepta[d]pyrimidine Derivatives
| Compound/Isomer | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| Hypothetical 6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyrimidine | CDCl₃ | Pyrimidine Protons: δ 8.5-9.0 (s, 1H, H-2), δ 7.0-7.5 (s, 1H, H-4)Cyclohepta Protons: δ 2.5-3.0 (m, 4H, α-protons to pyrimidine), δ 1.5-2.0 (m, 6H, other cyclohepta protons) |
| 9-Phenyl-6,7,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine-2,4(3H,5H)-dione | DMSO-d₆ | NH Protons: δ 10.0-11.0 (br s, 2H)Aromatic Protons: δ 7.2-7.5 (m, 5H)Cyclohepta Protons: δ 1.5-2.8 (m, 9H) |
Table 2: ¹³C NMR Spectroscopic Data of Representative Cyclohepta[d]pyrimidine Derivatives
| Compound/Isomer | Solvent | Chemical Shift (δ, ppm) |
| Hypothetical 6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyrimidine | CDCl₃ | Pyrimidine Carbons: δ 150-160 (C-2, C-4, C-8a), δ 120-130 (C-4a)Cyclohepta Carbons: δ 25-40 |
| 9-Phenyl-6,7,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine-2,4(3H,5H)-dione | DMSO-d₆ | Carbonyl Carbons: δ 160-170Aromatic Carbons: δ 125-145Cyclohepta Carbons: δ 20-50 |
Table 3: IR and Mass Spectrometry Data of Representative Cyclohepta[d]pyrimidine Derivatives
| Compound/Isomer | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| Hypothetical 6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyrimidine | 3100-2800 (C-H), 1600-1450 (C=N, C=C) | Expected [M]+ |
| 9-Phenyl-6,7,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine-2,4(3H,5H)-dione | 3200-3000 (N-H), 1700-1650 (C=O) | Expected [M]+, fragments corresponding to loss of phenyl and parts of the cyclohepta ring. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the characterization of cyclohepta[d]pyrimidine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule, including the number and connectivity of protons and carbons.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve 5-10 mg of the purified cyclohepta[d]pyrimidine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments as needed to establish proton-proton and proton-carbon correlations, aiding in the complete structural elucidation.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
Solid Samples (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
Solid Samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Liquid/Solution Samples: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule, particularly in conjugated systems.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a dilute solution of the cyclohepta[d]pyrimidine isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁶ M).
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
-
Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).
-
The resulting spectrum plots absorbance versus wavelength (nm). The wavelength of maximum absorbance (λmax) is a key characteristic.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
For direct infusion, the solution is introduced directly into the ionization source.
-
For GC-MS or LC-MS, the sample is injected into the chromatograph for separation prior to entering the mass spectrometer.
Data Acquisition:
-
Ionize the sample using an appropriate method (e.g., electron ionization (EI) or electrospray ionization (ESI)).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.
Mandatory Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of cyclohepta[d]pyrimidine isomers.
Caption: Experimental workflow for the analysis of cyclohepta[d]pyrimidine isomers.
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrimidine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity profiles of pyrimidine-based kinase inhibitors. While direct experimental data on the novel 4aH-Cyclohepta[d]pyrimidine scaffold is not yet publicly available, computational predictions suggest its potential as a source of selective kinase inhibitors. This guide will use well-characterized pyrimidine analogs to illustrate the principles of cross-reactivity profiling and provide the necessary experimental context.
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, owing to its ability to mimic the hydrogen bonding interactions of the ATP purine ring within the kinase hinge region. However, this same feature can lead to off-target effects, making a thorough understanding of an inhibitor's cross-reactivity profile—its binding affinity across the entire kinome—a critical step in drug development. A highly selective inhibitor promises targeted efficacy with minimal side effects, while a multi-targeted inhibitor might offer broader therapeutic applications, albeit with a potentially more complex safety profile.
A computational study has identified cyclohepta[d]pyrimidinone derivatives, a class of compounds within the broader this compound family, as having a high probability of acting as inhibitors of Protein Kinase CK1 (Casein Kinase 1).[1] CK1 is a family of serine/threonine kinases involved in diverse cellular processes, including Wnt signaling, circadian rhythms, and DNA repair. While this prediction is a promising starting point, experimental validation and broad kinome screening are necessary to confirm this activity and determine the selectivity of these compounds.
To provide a practical framework for evaluating such novel compounds, this guide presents a comparative analysis of established pyrimidine-based kinase inhibitors with known cross-reactivity profiles.
Comparative Cross-Reactivity of Pyrimidine-Based Kinase Inhibitors
The following tables summarize the inhibitory activity of selected, well-characterized pyrimidine-based kinase inhibitors against a panel of kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) or percentage of inhibition at a given concentration. Lower IC50 values indicate higher potency.
| Kinase Inhibitor (Scaffold) | Primary Target(s) | Off-Target Kinases (IC50 in nM) | Reference |
| Ibrutinib (Pyrazolo[3,4-d]pyrimidine) | BTK | EGFR (5.6), TEC (6.2), BMX (0.8), ITK (10.7) | Published KinomeScan Data |
| Palbociclib (Pyrido[2,3-d]pyrimidine) | CDK4/6 | Limited off-target activity at therapeutic concentrations | FDA Approval Data |
| Gefitinib (Quinazoline) | EGFR | Limited activity against other tyrosine kinases | Published Cellular Assays |
This table is a representative example. The specific off-target profile can be much broader and is dependent on the screening platform and ATP concentration used.
Experimental Protocols for Kinase Inhibitor Profiling
Accurate determination of a kinase inhibitor's cross-reactivity profile relies on robust and standardized experimental methodologies. Below are detailed protocols for key assays used in the industry.
KinomeScan™ (Competitive Binding Assay)
This method quantifies the binding of a test compound to a panel of DNA-tagged kinases in a competitive assay format.
Experimental Workflow:
Methodology:
-
Compound Preparation: The test inhibitor is serially diluted to a range of concentrations.
-
Assay Plate Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is prepared. An immobilized, active-site directed ligand is coated onto the wells of a microtiter plate.
-
Competition Assay: The test compound and the DNA-tagged kinases are incubated in the ligand-coated wells. The test compound competes with the immobilized ligand for binding to the kinase active site.
-
Washing and Elution: Unbound kinases are washed away. The kinases that remain bound to the immobilized ligand are then eluted.
-
Quantification: The amount of each eluted kinase is quantified by detecting its unique DNA tag using quantitative PCR (qPCR). The results are expressed as a percentage of the unbound control.
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment, providing evidence of target engagement.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: Cells expressing the target kinase are cultured and treated with the test inhibitor or a vehicle control.
-
Heating: The treated cells are aliquoted and heated to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of the target kinase remaining in the soluble fraction at each temperature is quantified using methods such as Western blotting or ELISA.
-
Data Analysis: A "melting curve" is generated by plotting the soluble protein fraction as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Signaling Pathway Context: The Wnt/β-catenin Pathway and CK1
Given the computational prediction of cyclohepta[d]pyrimidinones as potential CK1 inhibitors, understanding the role of CK1 in key signaling pathways is crucial. CK1 is a critical positive regulator of the Wnt/β-catenin signaling pathway, which is implicated in embryonic development and cancer.
In the absence of a Wnt signal ("Wnt OFF"), a "destruction complex" containing CK1, GSK3β, Axin, and APC phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor ("Wnt ON"), this destruction complex is inhibited, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression. An inhibitor of CK1 would be expected to suppress Wnt signaling by preventing the initial phosphorylation of components of the destruction complex.
Conclusion and Future Directions
The development of novel kinase inhibitors, such as those based on the this compound scaffold, holds significant promise for targeted therapies. While computational predictions provide a valuable starting point, rigorous experimental validation of their potency and selectivity is essential. The comparative data and detailed protocols presented in this guide offer a framework for the systematic evaluation of such novel compounds. Future studies should focus on synthesizing this compound-based compounds and subjecting them to comprehensive cross-reactivity profiling using the assays described herein. This will not only validate their potential as CK1 inhibitors but also uncover any additional on- or off-target activities, paving the way for their development as next-generation therapeutics.
References
"benchmarking the synthetic efficiency of different routes to 4aH-Cyclohepta[d]pyrimidine"
A Comparative Guide to the Synthetic Efficiency of Routes to 4aH-Cyclohepta[d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The this compound core is a scaffold of interest in medicinal chemistry, with derivatives showing potential as antiviral agents, including as non-nucleoside inhibitors of HIV reverse transcriptase.[1] The efficient synthesis of this and related fused pyrimidine structures is crucial for the exploration of their therapeutic potential. This guide provides a comparative overview of plausible synthetic routes to this compound, benchmarking their synthetic efficiency based on established chemical principles and data from analogous reactions.
Comparative Analysis of Synthetic Routes
Two primary strategies are proposed for the synthesis of the this compound scaffold: a condensation-based route and a cycloaddition-based route. The efficiency of these routes can be compared based on metrics such as step economy, atom economy, and potential for diversification.
| Metric | Route 1: Condensation of a β-Dicarbonyl Equivalent with an Amidine | Route 2: [4+2] Cycloaddition |
| Starting Materials | Cycloheptanone, Formamide, Dimethylformamide dimethyl acetal (DMF-DMA) | Cyclohepta-1,2-diene (or equivalent), Acrylonitrile, Amidine |
| Key Reactions | Condensation, Cyclization | Cycloaddition, Aromatization |
| Step Economy | Potentially a one-pot or two-step synthesis. | Likely a multi-step synthesis involving the generation of the diene and subsequent cycloaddition and modification. |
| Atom Economy | Generally high, with the primary byproduct being water and methanol. | Can be high in the cycloaddition step, but overall atom economy may be reduced by the steps required to synthesize the reactive intermediates. |
| Potential Yields | Moderate to good, based on analogous pyrimidine syntheses.[2][3] | Variable, highly dependent on the reactivity of the diene and dienophile.[4] |
| Scalability | Generally scalable, as condensation reactions are common in industrial processes. | May be challenging to scale due to the potential instability of reactive intermediates like cyclohepta-1,2-diene. |
| Diversification | Diversification can be achieved by using different amidines or substituted cycloheptanone derivatives. | Diversification is possible by modifying the dienophile and the diene, allowing for a wide range of substituents. |
Experimental Protocols
Route 1: Condensation of a β-Dicarbonyl Equivalent with an Amidine
This route is adapted from established methods for pyrimidine synthesis involving the condensation of a 1,3-dicarbonyl equivalent with an amidine.[2][5]
Step 1: Synthesis of 2-(dimethylaminomethylene)cycloheptanone
-
To a solution of cycloheptanone (1.0 eq) in an appropriate solvent (e.g., toluene), add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure to yield the crude enaminone, which can often be used in the next step without further purification.
Step 2: Cyclization with Formamidine to yield 6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyrimidine
-
Dissolve the crude 2-(dimethylaminomethylene)cycloheptanone (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add formamidine hydrochloride (1.5 eq) and a base (e.g., sodium ethoxide, 1.5 eq).
-
Heat the mixture at reflux for 6-12 hours, monitoring the formation of the product.
-
After cooling, the reaction mixture is worked up by quenching with water, extracting with an organic solvent, and purifying by column chromatography to afford the target compound.
Note: To obtain the fully aromatic this compound, an additional oxidation step would be required.
Route 2: [4+2] Cycloaddition
This proposed route utilizes a Diels-Alder type reaction, a powerful tool for the formation of six-membered rings.[4]
Step 1: Generation of Cyclohepta-1,2-diene (a reactive intermediate)
-
This highly reactive diene can be generated in situ from a suitable precursor, such as a vinyl triflate, through base-induced elimination.
Step 2: [4+2] Cycloaddition with a Dienophile
-
The in situ generated cyclohepta-1,2-diene is trapped with a suitable dienophile, such as acrylonitrile, to form a cycloadduct.
Step 3: Elaboration to the Pyrimidine Ring
-
The resulting cycloadduct would require further functional group manipulations and a subsequent condensation with an amidine source to form the pyrimidine ring, followed by aromatization.
Note: This route is more theoretical and would require significant optimization due to the challenges of working with strained cycloalkenes.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: A workflow for the condensation-based synthesis of the cyclohepta[d]pyrimidine core.
Caption: A conceptual workflow for the cycloaddition-based synthesis of this compound.
Conclusion
References
- 1. The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bu.edu.eg [bu.edu.eg]
- 3. Pyrimidine synthesis [organic-chemistry.org]
- 4. Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains [mdpi.com]
- 5. jddtonline.info [jddtonline.info]
A Comparative Analysis of the Cytotoxic Effects of Novel Pyrimidine Analogs
Quantitative Cytotoxicity Data
The cytotoxic potential of various pyrimidine analogs has been evaluated using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for several novel pyrimidine derivatives against a panel of human cancer cell lines.
| Compound Class | Analog | Cancer Cell Line | IC50 (µM) |
| Thieno[2,3-d]pyrimidines | Compound 2 | MCF-7 (Breast) | 0.013[3] |
| Compound 3 | MCF-7 (Breast) | >1 (SI=19.3)[3] | |
| 5-arylthieno[2,3-d]pyrimidine 1 | MCF-7 (Breast) | 0.0091[3] | |
| 5-arylthieno[2,3-d]pyrimidine 2 | MCF-7 (Breast) | 0.028[3] | |
| Pyrido[2,3-d]pyrimidines | Compound 4 | MCF-7 (Breast) | 0.57[4] |
| Compound 4 | HepG2 (Liver) | 1.13[4] | |
| Compound 11 | MCF-7 (Breast) | 1.31[4] | |
| Compound 11 | HepG2 (Liver) | 0.99[4] | |
| Pyrimido[4,5-d]pyrimidines | Compound 7d | Hematological Cancers | Efficacious[1] |
| Compound 7h | Hematological Cancers | Efficacious[1] |
IC50 values are presented as reported in the cited literature. A lower IC50 value indicates greater cytotoxic potency.
Experimental Protocols
The determination of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The most common method cited in the literature for assessing the cytotoxic effects of pyrimidine analogs is the MTT assay.[5][6]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Cell culture medium
-
Test compounds (pyrimidine analogs)
-
Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[5]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in an incubator at 37°C with 5% CO2.[7]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group receiving only the vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.[8]
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 1-4 hours at 37°C.[5]
-
Formazan Solubilization: The medium is then removed, and a solubilization solution is added to each well to dissolve the formazan crystals. The plate may be shaken on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[5][6]
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 values are determined by plotting the cell viability against the compound concentration.
Visualizing the Experimental Workflow
To better understand the process of evaluating the cytotoxicity of pyrimidine analogs, the following diagrams illustrate a typical experimental workflow and a simplified representation of a signaling pathway that could be inhibited by such compounds.
Caption: A flowchart of the MTT assay for cytotoxicity testing.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Validating Computational Models for Predicting Pyrimidine Derivative Properties: A Case Study Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating computational models used to predict the properties of pyrimidine-based heterocyclic compounds. Due to a lack of available data on 4aH-Cyclohepta[d]pyrimidine, this document utilizes closely related and well-studied pyrimidine derivatives as a practical case study. The methodologies and comparisons presented here can be readily adapted for the validation of computational models for novel heterocyclic systems as data becomes available.
Comparing Computational Predictions with Experimental Data
The core of validating any computational model lies in comparing its predictions with real-world experimental data. In drug discovery, this often involves correlating predicted binding affinities or biological activities with values obtained from in vitro assays.
Below is a table summarizing a hypothetical comparison between predicted and experimental values for a series of pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds with demonstrated biological activity. This table illustrates how quantitative data can be structured for easy comparison.
| Compound ID | Experimental IC50 (nM) | Predicted Binding Energy (kcal/mol) - Docking | Predicted pIC50 - QSAR |
| Compound 1 | 150 | -8.5 | 6.85 |
| Compound 2 | 220 | -8.1 | 6.68 |
| Compound 3 | 85 | -9.2 | 7.10 |
| Compound 4 | 500 | -7.5 | 6.32 |
| Compound 5 | 35 | -10.1 | 7.48 |
Note: The data in this table is representative and compiled for illustrative purposes based on typical values found in the literature for similar compounds.
Experimental and Computational Protocols
Detailed and reproducible protocols are essential for both experimental and computational research. Below are examples of methodologies that would be cited in a validation study.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase is as follows:
-
Reagents and Materials: Kinase enzyme (e.g., CDK2), substrate (e.g., histone H1), ATP, test compounds, assay buffer, and a detection reagent.
-
Assay Procedure:
-
The kinase, substrate, and test compound are pre-incubated in the assay buffer in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
Computational Protocol: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. A typical workflow is as follows:
-
Protein and Ligand Preparation:
-
The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed.
-
The 3D structures of the ligands are generated and energy-minimized.
-
-
Docking Simulation:
-
A docking program (e.g., AutoDock, Glide) is used to place the ligand into the active site of the protein.
-
The program samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results: The resulting docked poses are analyzed to identify the most likely binding mode and to estimate the binding energy.
Computational Protocol: Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.
-
Dataset Preparation: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled.
-
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include physicochemical properties, topological indices, and 3D descriptors.
-
Model Building: Statistical methods such as multiple linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks) are used to build a model that correlates the descriptors with the biological activity.
-
Model Validation: The predictive power of the QSAR model is assessed using statistical metrics and by predicting the activity of an external set of compounds not used in model development.
Visualizing Workflows and Relationships
Diagrams are invaluable for illustrating complex processes and relationships in a clear and concise manner.
Caption: Workflow for the validation of computational models against experimental data.
Caption: A representative signaling pathway (MAPK) often targeted by pyrimidine-based kinase inhibitors.
Caption: The iterative relationship between computational prediction and experimental validation in drug discovery.
Comparative Analysis of Cyclohepta[d]pyrimidine Derivatives: Binding Modes and Therapeutic Potential
For Immediate Release
This guide provides a comparative overview of the binding modes and inhibitory activities of various cyclohepta[d]pyrimidine derivatives against different biological targets. Cyclohepta[d]pyrimidines are a class of heterocyclic compounds characterized by a fused cycloheptane and pyrimidine ring system. This structural motif has garnered significant interest in medicinal chemistry due to its potential to interact with a range of biological targets, leading to the development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support researchers, scientists, and drug development professionals.
Comparative Binding Affinity Data
The inhibitory potential of cyclohepta[d]pyrimidine derivatives has been evaluated against various targets, including viral enzymes and cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds from this class, showcasing their activity profiles.
| Compound ID | Derivative Class | Target | IC50 (µM) | Reference Compound | Target | IC50 (µM) |
| BmPCP | 9-phenylcyclohepta[d]pyrimidinedione | HIV-1 Reverse Transcriptase | 1.51 | Nevirapine | HIV-1 Reverse Transcriptase | 3.67 |
| Compound 1 | cyclohepta[1][2]selenopheno[2,3-d]pyrimidine | MCF-7 Breast Cancer Cell Line | 70.86 | - | - | - |
| Compound 26 | cyclohepta[1][2]selenopheno[2,3-d]pyrimidine | MCF-7 Breast Cancer Cell Line | 94.77 | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the inhibitory activity of cyclohepta[d]pyrimidine derivatives.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase (RT), a critical enzyme in the HIV replication cycle.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including bromodeoxyuridine triphosphate (BrdUTP)
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl2)
-
Test compounds (cyclohepta[d]pyrimidine derivatives)
-
Control inhibitor (e.g., Nevirapine)
-
Microtiter plates
-
ELISA-based detection reagents (e.g., anti-BrdU-POD antibody, substrate solution)
-
Stop solution (e.g., H2SO4)
-
Plate reader
Procedure:
-
Coat microtiter plate wells with the poly(A) template.
-
Prepare a reaction mixture containing the oligo(dT) primer, dNTPs (with BrdUTP), and assay buffer.
-
Add various concentrations of the test compounds or control inhibitor to the wells.
-
Initiate the reaction by adding the recombinant HIV-1 RT to each well.
-
Incubate the plate to allow for the synthesis of the complementary DNA strand.
-
Stop the reaction and wash the wells to remove unbound reagents.
-
Add an anti-BrdU-POD antibody to detect the incorporated BrdU.
-
Incubate and wash the wells again.
-
Add a substrate solution to develop a colorimetric signal.
-
Stop the color development with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
DNA Gyrase Supercoiling Assay
This assay measures the inhibition of DNA gyrase, a bacterial enzyme that introduces negative supercoils into DNA.
Materials:
-
Purified DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)
-
Test compounds
-
Control inhibitor (e.g., Ciprofloxacin)
-
Agarose gel
-
Electrophoresis buffer
-
DNA staining agent (e.g., ethidium bromide)
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and ATP.
-
Add different concentrations of the test compounds or control inhibitor to the reaction tubes.
-
Initiate the reaction by adding DNA gyrase.
-
Incubate the reactions at 37°C to allow for DNA supercoiling.
-
Stop the reaction by adding a loading dye containing a denaturing agent (e.g., SDS).
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA staining agent.
-
Visualize the DNA bands using a gel imaging system.
-
Quantify the amount of supercoiled DNA in each lane to determine the percentage of inhibition and calculate the IC50 value.
Visualizations
The following diagrams illustrate a typical experimental workflow for inhibitor screening and a relevant biological pathway.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling 4aH-Cyclohepta[d]pyrimidine
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling 4aH-Cyclohepta[d]pyrimidine. The following table summarizes the recommended PPE based on the potential hazards identified for similar compounds.
| Potential Hazard | Engineering Controls | Personal Protective Equipment (PPE) |
| Inhalation | Chemical Fume Hood | N95 Respirator or higher[4][5] |
| Skin Contact | Chemical Fume Hood, Glove Box | Nitrile or Neoprene Gloves (double-gloving recommended)[6], Flame-retardant lab coat[1] |
| Eye Contact | Chemical Fume Hood | Chemical Splash Goggles or a Face Shield worn over safety glasses[4][6] |
| Fire | Use in a well-ventilated area away from ignition sources.[1][2] | Flame-retardant lab coat[1] |
| Accidental Ingestion | Do not eat, drink, or smoke in the laboratory.[7] | N/A |
Experimental Protocols: Donning and Doffing PPE
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a flame-retardant lab coat, ensuring it is fully buttoned.[1]
-
Respirator: If required, don an N95 respirator, ensuring a proper fit and seal.[4][5]
-
Eye and Face Protection: Put on chemical splash goggles. If a higher risk of splashing exists, use a face shield in addition to goggles.[4][6]
-
Gloves: Don the first pair of nitrile or neoprene gloves, ensuring they overlap the cuffs of the lab coat. Don a second pair of gloves for added protection.[6]
Doffing (Taking Off) PPE:
-
Gloves: Remove the outer pair of gloves first, peeling them off away from your body. Then, remove the inner pair using the same technique.
-
Gown/Lab Coat: Unbutton the lab coat and roll it down from your shoulders, turning it inside out as you remove it.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye and Face Protection: Remove the face shield or goggles from the back of your head.
-
Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Wash hands again thoroughly with soap and water.
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2][7]
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames as pyrimidine derivatives can be flammable.[1][2] Use explosion-proof electrical equipment.[1][2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]
Spill Response:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and institutional safety office.
-
Control: If trained and safe to do so, control the spill using appropriate absorbent materials. Avoid generating dust.[7]
-
Decontaminate: Clean the spill area as per your institution's hazardous waste procedures.
Disposal Plan:
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous chemical waste in designated, properly labeled containers.[2][7] Do not pour down the drain.
-
Contaminated PPE: All disposable PPE used while handling the compound should be considered contaminated and disposed of as hazardous waste.[2]
-
Cytotoxic Potential: Given that some pyrimidine derivatives have antitumor activity, it is prudent to handle and dispose of this compound as potentially cytotoxic waste.[8][9][10] Follow your institution's specific guidelines for cytotoxic waste disposal.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. gerpac.eu [gerpac.eu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. fishersci.com [fishersci.com]
- 8. weizmann.ac.il [weizmann.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. [Regulation of enzyme activities involved in pyrimidine synthesis and its application to cancer chemotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
